N-Desethyl etifoxine--13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H13ClN2O |
|---|---|
Molecular Weight |
276.74 g/mol |
IUPAC Name |
6-chloro-4-phenyl-4-(trideuterio(113C)methyl)-3,1-benzoxazin-2-amine |
InChI |
InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18)/i1+1D3 |
InChI Key |
PGSDPKVMKMOURZ-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3 |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Desethyl Etifoxine-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desethyl etifoxine-¹³C,d₃ is a stable isotope-labeled derivative of N-desethyl etifoxine (B195894), the primary active metabolite of the anxiolytic and anticonvulsant drug, etifoxine. This guide provides a comprehensive overview of its chemical properties, its critical role in bioanalytical assays, and the pharmacological context of its parent compound, etifoxine. Stable isotope-labeled internal standards are essential for the accurate and precise quantification of drugs and their metabolites in complex biological matrices. The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms into the N-desethyl etifoxine structure allows for its differentiation from the endogenous metabolite by mass spectrometry, without significantly altering its physicochemical properties. This makes N-Desethyl etifoxine-¹³C,d₃ an invaluable tool in pharmacokinetic, toxicokinetic, and drug metabolism studies.
Chemical and Physical Properties
N-Desethyl etifoxine-¹³C,d₃ is a customized chemical compound used primarily in research and development. Its properties are summarized in the table below.
| Property | Value |
| Chemical Name | 6-chloro-4-methyl-4-phenyl-4H-benzo[d][1][2]oxazin-2-amine-¹³C,d₃ |
| Molecular Formula | C₁₄¹³CH₁₀D₃ClN₂O |
| Molecular Weight | 276.74 g/mol |
| CAS Number | 2747914-26-5[3] |
| Appearance | Solid |
| Purity | Typically ≥95-98%[4] |
| Storage | Store at -20°C for long-term stability. |
Synthesis
While a specific, publicly available synthesis protocol for N-Desethyl etifoxine-¹³C,d₃ is not detailed in the reviewed literature, a plausible synthetic route can be inferred from general methods for the synthesis of N-dealkylated metabolites and their isotopically labeled analogues. The synthesis would likely involve the following key steps:
-
Preparation of a Labeled Precursor: The synthesis would likely start with a precursor molecule that already contains the desired isotopic labels. For instance, a ¹³C-labeled methyl group and a deuterated ethylamine (B1201723) or a related labeled fragment could be used.
-
Formation of the Benzoxazine (B1645224) Ring System: The core benzoxazine structure of etifoxine would be synthesized.
-
Introduction of the Labeled N-ethyl Group and Subsequent Dealkylation: A common strategy for preparing N-desalkyl metabolites is to first synthesize the parent drug with a labeled alkyl group and then perform a controlled dealkylation. Alternatively, a labeled N-desethyl precursor could be directly synthesized.
-
Purification and Characterization: The final product would be purified using chromatographic techniques (e.g., HPLC) and its structure and isotopic purity confirmed by mass spectrometry and NMR spectroscopy.
Role as an Internal Standard in Quantitative Analysis
The primary application of N-Desethyl etifoxine-¹³C,d₃ is as an internal standard in quantitative bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis for several reasons:
-
Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Variability in Sample Preparation: The internal standard is added to the sample at the beginning of the extraction process. Any loss of analyte during sample preparation steps like protein precipitation or solid-phase extraction will be mirrored by a proportional loss of the internal standard, ensuring the accuracy of the final concentration measurement.
-
Improved Precision and Accuracy: By accounting for variations in extraction efficiency, matrix effects, and instrument response, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method.
Experimental Protocols: Quantification of N-Desethyl Etifoxine
The following are detailed, representative experimental protocols for the quantification of N-desethyl etifoxine in human plasma using a stable isotope-labeled internal standard like N-Desethyl etifoxine-¹³C,d₃. These protocols are adapted from established methods for the analysis of etifoxine and its metabolites.
Sample Preparation
Two common sample preparation techniques are protein precipitation and solid-phase extraction.
5.1.1. Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (N-Desethyl etifoxine-¹³C,d₃ in a suitable solvent like methanol (B129727) or acetonitrile (B52724) at a known concentration, e.g., 100 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
5.1.2. Solid-Phase Extraction (SPE)
This method provides a cleaner sample extract, which can reduce matrix effects and improve sensitivity.
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution (N-Desethyl etifoxine-¹³C,d₃).
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of N-desethyl etifoxine.
| Parameter | Typical Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium Acetate in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| MRM Transitions | N-Desethyl etifoxine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined empirically) N-Desethyl etifoxine-¹³C,d₃: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined empirically, with an expected mass shift corresponding to the isotopic labels) |
| Ion Source Parameters | Optimized for desolvation temperature, gas flows, and capillary voltage. |
| Collision Energy | Optimized for each MRM transition to achieve maximum signal intensity. |
Pharmacological Context: The Parent Drug, Etifoxine
To understand the significance of quantifying N-desethyl etifoxine, it is essential to consider the pharmacology of its parent drug, etifoxine. Etifoxine is a non-benzodiazepine anxiolytic with a dual mechanism of action that enhances GABAergic neurotransmission.[2]
Direct Modulation of GABA-A Receptors
Etifoxine directly binds to a specific site on the GABA-A receptor, which is distinct from the benzodiazepine (B76468) binding site.[2] This interaction potentiates the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a calming effect.
Indirect Modulation via Neurosteroid Synthesis
Etifoxine also binds to the translocator protein (TSPO) located on the outer mitochondrial membrane.[5][6] This binding facilitates the transport of cholesterol into the mitochondria, which is a rate-limiting step in the synthesis of neurosteroids such as allopregnanolone.[1][6] Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, further enhancing the inhibitory effects of GABA.[1][6]
The metabolic pathway of etifoxine involves its conversion in the liver to several metabolites, with N-desethyl etifoxine being a major active metabolite.[3]
Visualizations
Signaling Pathways of Etifoxine
Caption: Dual signaling pathway of etifoxine.
Experimental Workflow for Bioanalysis
Caption: General workflow for the quantification of N-desethyl etifoxine.
Conclusion
N-Desethyl etifoxine-¹³C,d₃ is a critical tool for researchers and scientists in the field of drug development and metabolism. Its use as a stable isotope-labeled internal standard enables the development of robust, accurate, and precise bioanalytical methods for the quantification of N-desethyl etifoxine. This, in turn, facilitates a deeper understanding of the pharmacokinetics and metabolism of the parent drug, etifoxine, a compound with a unique dual mechanism of action for the treatment of anxiety. The detailed experimental protocols and contextual information provided in this guide are intended to support the effective application of N-Desethyl etifoxine-¹³C,d₃ in a research setting.
References
An In-Depth Technical Guide to N-Desethyl etifoxine--13C,d3: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Desethyl etifoxine--13C,d3, an isotopically labeled form of N-desethyl etifoxine (B195894), the major active metabolite of the anxiolytic drug etifoxine. This document details its chemical structure, available properties, and its critical role in bioanalytical studies. Furthermore, it elucidates the complex signaling pathways influenced by its parent compound, offering valuable insights for researchers in pharmacology and drug development.
Chemical Structure and Properties
This compound is a stable isotope-labeled analog of N-desethyl etifoxine. The labeling with Carbon-13 (¹³C) and Deuterium (d3) provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Chemical Structure:
The precise placement of the isotopic labels is on the N-ethyl group of the parent etifoxine molecule, which is subsequently metabolized to the N-desethyl form. In this compound, one carbon atom and three hydrogen atoms of the remaining methyl group are replaced by their heavier stable isotopes.
Physicochemical Properties:
Specific experimental data for the physicochemical properties of this compound, such as melting point, boiling point, and detailed solubility, are not extensively reported in publicly available literature. This is common for isotopically labeled standards, as their primary use is in analytical applications where such data is not always critical. However, general qualitative solubility is expected to be similar to the unlabeled compound. The purity of commercially available standards is typically high, often exceeding 95-98%.
| Property | Value | Source |
| Chemical Formula | C₁₄¹³CH₁₀D₃ClN₂O | MedChemExpress, Axios Research |
| Molecular Weight | 276.74 g/mol | MedChemExpress, Axios Research |
| CAS Number | 2747914-26-5 | MedChemExpress |
| Appearance | Solid (form may vary) | General knowledge |
| Purity | ≥95-98% | NovaChemistry |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. The synthesis of such isotopically labeled compounds is a complex process, typically performed by specialized chemical synthesis companies. The general approach involves a multi-step chemical synthesis starting from commercially available labeled precursors. For instance, the synthesis could be adapted from the known synthesis of etifoxine, incorporating a labeled ethylamine (B1201723) or a precursor that can be converted to the labeled N-ethyl group.
A plausible synthetic route for the parent compound, etifoxine, is disclosed in U.S. Patent 3,725,404, which could be adapted for the introduction of isotopes. The synthesis generally involves the reaction of a substituted 2-aminobenzophenone (B122507) with a suitable reagent to form the benzoxazine (B1645224) ring system.
Bioanalytical Quantification using this compound as an Internal Standard
This compound is primarily used as an internal standard for the accurate quantification of N-desethyl etifoxine in biological matrices. Below is a representative LC-MS/MS protocol for the analysis of etifoxine and its metabolite N-desethyl etifoxine in human plasma. This protocol can be adapted for the specific use of this compound.
Objective: To quantify the concentration of N-desethyl etifoxine in human plasma using a validated LC-MS/MS method with this compound as an internal standard.
Materials:
-
Human plasma samples
-
N-Desethyl etifoxine analytical standard
-
This compound (Internal Standard - IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Centrifuge
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of N-desethyl etifoxine and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare calibration standards and quality control samples by spiking known concentrations of N-desethyl etifoxine into blank human plasma.
-
Prepare a working solution of the internal standard (this compound).
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components. For example: 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B).
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
N-desethyl etifoxine: Q1 (precursor ion) -> Q3 (product ion) - To be determined by infusion of the analytical standard.
-
This compound: Q1 (precursor ion with mass shift) -> Q3 (product ion) - To be determined by infusion of the internal standard.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of N-desethyl etifoxine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Mechanisms of Action
The pharmacological effects of etifoxine, and by extension its active metabolite N-desethyl etifoxine, are primarily mediated through a dual mechanism involving the potentiation of GABAergic neurotransmission.
Direct Allosteric Modulation of GABA-A Receptors
Etifoxine directly binds to a specific site on the γ-aminobutyric acid type A (GABA-A) receptor, which is distinct from the benzodiazepine (B76468) binding site. This binding allosterically modulates the receptor, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a subsequent reduction in neuronal excitability, resulting in anxiolytic effects.
Caption: Direct allosteric modulation of the GABA-A receptor by etifoxine.
Indirect Modulation via Neurosteroid Synthesis
Etifoxine also acts as a ligand for the 18 kDa translocator protein (TSPO), which is located on the outer mitochondrial membrane. Binding to TSPO facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in the synthesis of neurosteroids such as allopregnanolone. These neurosteroids are potent positive allosteric modulators of the GABA-A receptor, thereby indirectly enhancing GABAergic inhibition and contributing to the anxiolytic effects of the drug.
Caption: Indirect modulation of GABA-A receptors via TSPO-mediated neurosteroid synthesis.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of the active metabolite of etifoxine in preclinical and clinical research. Its use as an internal standard in advanced analytical techniques like LC-MS/MS is crucial for obtaining high-quality pharmacokinetic and pharmacodynamic data. A thorough understanding of the dual mechanism of action of its parent compound, involving both direct and indirect modulation of the GABA-A receptor system, provides a solid foundation for further research into the therapeutic potential of etifoxine and related compounds in the management of anxiety and other neurological disorders. This guide serves as a foundational resource for scientists and researchers, summarizing the current knowledge of this important analytical standard and the pharmacological pathways it helps to investigate.
Technical Guide: N-Desethyl etifoxine-¹³C,d₃ Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile of N-Desethyl etifoxine-¹³C,d₃, a crucial internal standard for the accurate quantification of the active metabolite of etifoxine (B195894). This document outlines the representative data found in a Certificate of Analysis (CoA), details the experimental protocols for its characterization, and visualizes key metabolic and experimental pathways.
Certificate of Analysis (Representative Data)
A Certificate of Analysis for N-Desethyl etifoxine-¹³C,d₃ provides critical data on its identity, purity, and quality. The following tables summarize the kind of quantitative data researchers can expect.
Table 1: Product Information and Physical Properties
| Parameter | Specification |
| Product Name | N-Desethyl etifoxine-¹³C,d₃ |
| Catalogue Number | Varies by supplier |
| Molecular Formula | C₁₄¹³CH₁₀D₃ClN₂O |
| Molecular Weight | 276.74 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Acetonitrile (B52724) and Methanol |
Table 2: Analytical Data
| Test | Method | Specification | Representative Result |
| Purity | LC-MS/MS | ≥98% | 99.5% |
| Chemical Purity (HPLC) | HPLC-UV | ≥98% | 99.6% |
| Isotopic Purity | Mass Spectrometry | ≥99% deuterated forms | Conforms |
| Identity Confirmation (¹H NMR) | ¹H NMR Spectroscopy | Conforms to structure | Conforms |
| Identity Confirmation (Mass Spec) | ESI-MS | Conforms to molecular weight | Conforms |
| Residual Solvents | GC-MS | As per ICH Q3C | <0.1% |
| Water Content | Karl Fischer Titration | ≤0.5% | 0.15% |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible use of this internal standard.
Purity and Quantification by LC-MS/MS
This method is used to determine the purity of N-Desethyl etifoxine-¹³C,d₃ and for its use in quantifying the unlabeled N-desethyl etifoxine in biological matrices.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Desethyl etifoxine: m/z 273.1 → 227.1
-
N-Desethyl etifoxine-¹³C,d₃: m/z 277.1 → 231.1
-
-
Collision Energy and Other Parameters: Optimized for the specific instrument.
-
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add 20 µL of N-Desethyl etifoxine-¹³C,d₃ internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Identity Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure of the compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
The resulting spectrum is compared with the expected chemical shifts and coupling constants for N-desethyl etifoxine, taking into account the isotopic labeling.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to N-Desethyl etifoxine-¹³C,d₃.
Caption: Metabolic conversion of Etifoxine to its active metabolite.
Caption: Workflow for quantifying N-desethyl etifoxine.
Caption: Dual mechanism of etifoxine's anxiolytic effects.
Etifoxine Metabolism: A Technical Guide to Core Pathways and Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etifoxine (B195894), a non-benzodiazepine anxiolytic of the benzoxazine (B1645224) class, exerts its therapeutic effects through a dual mechanism involving the potentiation of GABA-A receptor function and the stimulation of neurosteroid synthesis. Understanding the metabolic fate of etifoxine is crucial for a comprehensive assessment of its efficacy, safety profile, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the metabolism of etifoxine, focusing on its major metabolites, the enzymatic pathways involved, and the analytical methodologies employed for their characterization and quantification.
Pharmacokinetics Overview
Following oral administration, etifoxine is rapidly absorbed from the gastrointestinal tract, with the time to reach maximum plasma concentration (Tmax) being approximately 2-3 hours. It is extensively metabolized in the liver, giving rise to several metabolites. The parent drug, etifoxine, has a reported half-life of about 6 hours. Etifoxine and its metabolites are primarily excreted in the urine, with a smaller portion eliminated via bile. Only a small quantity of the drug is excreted in its unchanged form.[1][2]
Major Metabolites and Biotransformation Pathways
The metabolism of etifoxine is characterized by the formation of at least one major active metabolite, with other biotransformation products also likely formed.
Diethyl-etifoxine: The Major Active Metabolite
The most significant and well-characterized metabolite of etifoxine is diethyl-etifoxine. This metabolite is pharmacologically active and contributes to the overall therapeutic effect of the parent drug. A key characteristic of diethyl-etifoxine is its considerably longer half-life of approximately 20 hours, which may lead to its accumulation upon repeated administration and contribute to a sustained therapeutic effect.[1][2]
The formation of diethyl-etifoxine from etifoxine is presumed to occur via an N-deethylation reaction, a common metabolic pathway for compounds containing an N-ethyl group. This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes in the liver. While the specific CYP isoforms responsible for the N-deethylation of etifoxine have not been definitively identified in the reviewed literature, CYP3A4 and CYP2D6 are known to be involved in the metabolism of many xenobiotics, including the N-dealkylation of various drugs.[3]
Other Potential Metabolic Pathways
While diethyl-etifoxine is the most prominently mentioned metabolite, the literature suggests the formation of "several metabolites"[1][2]. Based on the chemical structure of etifoxine, other potential metabolic transformations could include:
-
Oxidation: Hydroxylation of the aromatic rings or the aliphatic side chains.
-
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to increase their water solubility and facilitate excretion.
Further research is required to fully elucidate the complete metabolic profile of etifoxine and identify the structures of all its metabolites.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Etifoxine and Diethyl-etifoxine in Humans
| Parameter | Etifoxine | Diethyl-etifoxine | Reference |
| Half-life (t½) | ~ 6 hours | ~ 20 hours | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | Not specified | [1] |
| Maximum Plasma Concentration (Cmax) after 50 mg oral dose | ~32 ng/mL | Not specified | [4] |
Experimental Protocols
The study of etifoxine metabolism involves a combination of in vitro and in vivo methods, coupled with advanced analytical techniques for the identification and quantification of the parent drug and its metabolites.
In Vitro Metabolism Studies using Human Liver Microsomes
In vitro studies using human liver microsomes are a standard approach to investigate the metabolic stability and pathways of a drug candidate.
Objective: To identify the metabolites of etifoxine and characterize the cytochrome P450 enzymes involved in its metabolism.
Protocol Outline:
-
Incubation: Etifoxine is incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system (to support CYP450 activity) at 37°C. A typical protein concentration for such an assay is 0.5 mg/mL.[5][6][7][8]
-
Time Points: Samples are collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.
-
CYP450 Reaction Phenotyping (Optional): To identify the specific CYP isoforms involved, incubations can be performed with a panel of recombinant human CYP enzymes or with selective chemical inhibitors of specific CYP isoforms.[9]
-
Sample Preparation: The reactions are quenched, typically by the addition of a cold organic solvent like acetonitrile (B52724), to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected.[10]
-
Analytical Detection: The samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify etifoxine and its metabolites.
Analytical Methodology: LC-MS/MS for Quantification in Plasma
LC-MS/MS is the preferred method for the sensitive and selective quantification of etifoxine and its metabolites in biological matrices such as plasma.
Protocol Outline:
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 100 µL), an internal standard (ideally a stable isotope-labeled version of the analyte, such as etifoxine-d5) is added.[10]
-
Aliquots of cold acetonitrile are added to precipitate plasma proteins.[10]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[10]
-
The clear supernatant is transferred to a new tube and evaporated to dryness.[10]
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[10]
-
-
Liquid Chromatography (LC):
-
A reverse-phase C18 column is typically used for separation.
-
The mobile phase usually consists of a gradient mixture of an aqueous solution (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for etifoxine and its metabolites to ensure selectivity and sensitivity. For etifoxine, a commonly used transition is m/z 300.9 → 230.1.[4]
-
Structure Elucidation of Metabolites
The definitive identification of novel metabolites requires the elucidation of their chemical structures.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements of parent and fragment ions, enabling the determination of the elemental composition of metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: When a metabolite can be isolated in sufficient quantity and purity, NMR spectroscopy (including 1H, 13C, and 2D-NMR techniques like COSY and HMBC) is the gold standard for unambiguous structure determination.[11][12][13][14][15]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Etifoxine
The primary metabolic pathway of etifoxine involves its biotransformation in the liver.
Caption: Proposed metabolic pathway of etifoxine in the liver.
Experimental Workflow for In Vitro Metabolism Study
A typical workflow for investigating the metabolism of etifoxine using human liver microsomes.
Caption: Workflow for an in vitro etifoxine metabolism study.
Conclusion
Etifoxine undergoes significant metabolism in the liver, with diethyl-etifoxine being a major and pharmacologically active metabolite that likely contributes to the drug's sustained therapeutic effects. The primary metabolic pathway appears to be N-deethylation, mediated by cytochrome P450 enzymes. While the foundational aspects of etifoxine's pharmacokinetics are understood, further research is warranted to fully characterize all of its metabolites, definitively identify the specific CYP450 isoforms involved in its biotransformation, and generate comprehensive quantitative data on its metabolic profile. Such information will be invaluable for optimizing the clinical use of etifoxine and for anticipating and managing potential drug-drug interactions.
References
- 1. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for a role of cytochrome P450 2D6 and 3A4 in ethylmorphine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaron.com [pharmaron.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. oyc.co.jp [oyc.co.jp]
- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bionmr.unl.edu [bionmr.unl.edu]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of N-desethyl etifoxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etifoxine (B195894) is a non-benzodiazepine anxiolytic agent with a unique dual mechanism of action, modulating γ-aminobutyric acid type A (GABA-A) receptors and stimulating neurosteroid synthesis via the translocator protein (TSPO). It is metabolized in the liver to several compounds, most notably N-desethyl etifoxine. This metabolite is pharmacologically active and possesses a significantly longer elimination half-life than its parent compound, suggesting it may substantially contribute to the therapeutic effects and duration of action of etifoxine.[1][2] This document provides a comprehensive overview of the known pharmacological properties of N-desethyl etifoxine, contextualized by the well-characterized profile of etifoxine, and outlines the experimental methodologies required for its further characterization.
Metabolism and Pharmacokinetics
Etifoxine undergoes hepatic metabolism, where the primary pathway is N-deethylation to form N-desethyl etifoxine.[3] This active metabolite is crucial to the overall pharmacokinetic profile of the drug. While etifoxine is absorbed rapidly with a half-life of approximately 6 hours, N-desethyl etifoxine is eliminated much more slowly, with a half-life of around 20 hours.[1][2] This extended duration suggests that N-desethyl etifoxine may be responsible for maintaining the therapeutic effect between doses.
Metabolic Pathway
The metabolic conversion is a straightforward enzymatic process in the liver, as illustrated below.
Caption: Metabolic conversion of Etifoxine to N-desethyl etifoxine.
Table 1: Comparative Pharmacokinetic Parameters
This table summarizes the key pharmacokinetic parameters for etifoxine and its primary active metabolite.
| Parameter | Etifoxine | N-desethyl etifoxine | Reference(s) |
| Bioavailability | ~90% | Data not available | [1] |
| Time to Peak (Tmax) | 2-3 hours | ~4 hours (as metabolite) | [1][4] |
| Plasma Protein Binding | 88-95% | Data not available | [1] |
| Elimination Half-life (t½) | ~6 hours | ~20 hours | [1][2] |
| Metabolism | Hepatic | - | [3] |
| Excretion | Mainly urine (as metabolites) | Mainly urine | [1][2] |
Pharmacodynamics
While N-desethyl etifoxine is confirmed to be pharmacologically active, a detailed characterization of its binding affinities and functional potencies is not extensively documented in publicly available literature.[3] Its mechanism of action is presumed to mirror that of the parent compound, etifoxine. Etifoxine possesses a dual mechanism that differentiates it from classical benzodiazepines.
-
Direct GABA-A Receptor Modulation : Etifoxine binds to a site on the GABA-A receptor complex that is distinct from the benzodiazepine (B76468) binding site, acting as a positive allosteric modulator.[2][5] Its effects are primarily mediated through the β2 and β3 subunits and are therefore not antagonized by the benzodiazepine antagonist flumazenil.[2][6]
-
Indirect Modulation via Neurosteroid Synthesis : Etifoxine binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane.[6] This interaction facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in neurosteroid synthesis. The resulting increase in neurosteroids, such as allopregnanolone, further potentiates GABA-A receptor function, contributing to the anxiolytic effect.[6][7]
Hypothesized Dual Mechanism of Action
The following diagram illustrates the two-pronged mechanism through which etifoxine and likely N-desethyl etifoxine exert their effects on the GABAergic synapse.
References
- 1. Etifoxine - Wikipedia [en.wikipedia.org]
- 2. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etifoxine-d3 | 1246815-89-3 | Benchchem [benchchem.com]
- 4. gabarx.com [gabarx.com]
- 5. researchgate.net [researchgate.net]
- 6. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy Etifoxine | 21715-46-8 | > 95% [smolecule.com]
The Gold Standard: A Technical Guide to Stable Isotope Labeled Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the pursuit of accurate and reliable data is paramount. The quantification of analytes in complex biological matrices is fraught with challenges, including sample loss during preparation, variability in instrument response, and the unpredictable nature of matrix effects. To navigate these complexities, the use of an appropriate internal standard (IS) is not merely a recommendation but a necessity for robust and defensible results. Among the various types of internal standards, stable isotope labeled internal standards (SIL-ISs) have emerged as the unequivocal gold standard, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][2]
This in-depth technical guide provides a comprehensive overview of the core principles, practical applications, and regulatory perspectives surrounding the use of SIL-ISs. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement SIL-ISs in their bioanalytical workflows, ensuring the generation of high-quality data that meets stringent scientific and regulatory standards.
The Fundamental Advantage of Isotopic Analogs
A SIL-IS is a synthetic version of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[3][4] This subtle modification results in a compound with a higher molecular weight, allowing it to be distinguished from the endogenous analyte by a mass spectrometer. Crucially, the physicochemical properties of the SIL-IS remain nearly identical to the native analyte.[5] This near-perfect analogy is the cornerstone of its superiority over other types of internal standards, such as structural analogs.[2]
The primary benefits of using a SIL-IS can be summarized as follows:
-
Comprehensive Compensation for Variability: A SIL-IS tracks the analyte throughout the entire analytical process, from sample extraction and handling to chromatographic separation and ionization.[6] Any physical loss of the analyte during sample preparation will be mirrored by a proportional loss of the SIL-IS.
-
Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization signal by co-eluting matrix components, are a significant source of error in LC-MS analysis.[7] Since a SIL-IS co-elutes with the analyte and has the same ionization characteristics, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[2]
-
Improved Accuracy and Precision: The ability of a SIL-IS to correct for both physical and matrix-induced variations leads to a significant improvement in the accuracy and precision of quantitative measurements compared to methods using structural analogs or no internal standard.[1][2]
Quantitative Performance: SIL-IS vs. Analog IS
The theoretical advantages of SIL-ISs are consistently borne out in experimental data. The following tables summarize the typical performance differences observed between SIL-ISs and structural analog internal standards in key bioanalytical validation parameters.
Table 1: Comparison of Accuracy and Precision
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Key Observations |
| Accuracy (% Bias) | Typically within ±5%[2] | Can exceed ±15%[2] | SIL-IS provides consistently higher accuracy due to superior compensation for matrix effects and recovery variations.[1] |
| Precision (%CV) | Typically <10%[2] | Can be >15%[2] | The use of a SIL-IS results in significantly better precision as it more closely tracks the analyte's behavior throughout the analytical process.[1] |
Table 2: Comparison of Matrix Effect and Recovery
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Key Observations |
| Matrix Effect (% Difference between analyte and IS) | Effectively compensated (<5%) | Inconsistent compensation (can be >20%) | The near-identical physicochemical properties of a SIL-IS ensure it experiences the same matrix effects as the analyte, leading to effective normalization.[2] |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | A SIL-IS more reliably tracks the analyte's recovery throughout the sample preparation process compared to a structural analog. |
Experimental Protocols for Core Bioanalytical Assays
To ensure the development of robust and reliable bioanalytical methods, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, mandate rigorous validation of the analytical method.[8][9][10][11] The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.
Protocol 1: Assessment of Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare three sets of samples at low and high quality control (QC) concentrations:
-
Set A (Neat Solution): Analyte and IS spiked in the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final extract. This is performed on at least six different lots of the biological matrix.[7]
-
Set C (Pre-extraction Spike): Analyte and IS are spiked into the blank biological matrix before the extraction process.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
-
Acceptance Criteria (as per ICH M10): The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.[8][10][11]
Protocol 2: Evaluation of Recovery
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.
Methodology:
-
Analyze the data from the Matrix Effect experiment (Sets B and C).
-
Calculate the Recovery (RE):
-
RE (%) = [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] x 100
-
-
Calculate the IS-Normalized Recovery:
-
IS-Normalized RE = (RE of analyte) / (RE of IS)
-
-
Acceptance Criteria: While no specific acceptance criteria for recovery are mandated by regulatory guidelines, it should be consistent and reproducible. The CV of the recovery across the different QC levels should ideally be ≤15%.
Protocol 3: Analyte and Internal Standard Stability
Objective: To assess the stability of the analyte and IS under various conditions encountered during sample handling and analysis.
Methodology:
-
Prepare low and high QC samples in the biological matrix.
-
Expose the samples to the following conditions:
-
Freeze-Thaw Stability: Subject the samples to a minimum of three freeze-thaw cycles.[12]
-
Short-Term (Bench-Top) Stability: Store the samples at room temperature for a period equal to or longer than the expected sample handling time.[12]
-
Long-Term Stability: Store the samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the time from sample collection to analysis.[12]
-
Post-Preparative (Autosampler) Stability: Store the processed samples in the autosampler for a period that exceeds the expected run time.
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Calculate the percentage deviation of the mean concentration of the stability samples from their nominal concentrations.
-
Acceptance Criteria (as per ICH M10): The mean concentration of the stability samples should be within ±15% of the nominal concentration.[8][10][11] For SIL-IS, it is often sufficient to demonstrate that no isotopic exchange occurs under the same stability conditions as the analyte.[12]
Visualizing Bioanalytical Workflows and Pathways
The use of diagrams is essential for clearly communicating complex experimental workflows and biological processes.
Caption: A generalized workflow for a bioanalytical assay using a stable isotope labeled internal standard.
Stable isotope labeled standards are also invaluable tools for tracing metabolic pathways. For example, ¹³C-labeled glucose can be used to track the flow of carbon atoms through glycolysis and the citric acid cycle.
Caption: Tracing ¹³C-labeled glucose through glycolysis and the TCA cycle.
Synthesis and Characterization of SIL-IS
The quality of a SIL-IS is critical to its performance. Therefore, understanding the synthesis and characterization process is essential.
Synthesis:
-
Deuterium Labeling: Often achieved through H-D exchange reactions, which can be a cost-effective method. However, care must be taken to ensure the label is on a non-exchangeable position to prevent back-exchange in protic solvents.[4]
-
¹³C and ¹⁵N Labeling: Typically involves a more complex multi-step chemical synthesis using labeled starting materials.[13] While more expensive, this approach provides greater stability and avoids the potential for chromatographic shifts sometimes observed with heavily deuterated compounds.[3]
Characterization and Purity:
-
Identity Confirmation: Confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Chemical Purity: Assessed by chromatography (HPLC-UV, GC-FID) to ensure the absence of unlabeled impurities.
-
Isotopic Purity (Enrichment): Determined by mass spectrometry to quantify the percentage of the labeled species versus the unlabeled analyte. High isotopic purity is crucial to prevent interference from the unlabeled form, which can lead to an overestimation of the analyte concentration.[14]
-
Certificate of Analysis (CoA): A comprehensive CoA should be provided by the supplier, detailing the identity, chemical purity, isotopic purity, and storage conditions of the SIL-IS.
Conclusion
The use of stable isotope labeled internal standards represents the pinnacle of best practice in modern bioanalysis. Their ability to mimic the analyte of interest throughout the analytical workflow provides an unparalleled level of correction for the myriad of variables that can impact data quality. By improving accuracy and precision, and effectively mitigating the challenges of matrix effects and sample recovery, SIL-ISs empower researchers, scientists, and drug development professionals to generate robust, reliable, and defensible data. While the initial investment in a high-quality, well-characterized SIL-IS may be higher than for other internal standards, the long-term benefits of enhanced data integrity, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable. As the demands for data quality in drug development and scientific research continue to rise, the role of stable isotope labeled internal standards as the gold standard in bioanalysis is firmly secured.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 9. krogersconsulting.com [krogersconsulting.com]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid methods for the high yield synthesis of carbon-13 enriched intermediates of the pentose-phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Unraveling the Metabolic Maze: An In-depth Technical Guide to Isotopic Labeling in Drug Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies of isotopic labeling in drug metabolite analysis. Understanding the metabolic fate of a drug candidate is a critical component of the drug discovery and development process, ensuring both safety and efficacy. Isotopic labeling, a powerful technique that introduces a "tag" into a drug molecule, allows researchers to trace its journey through a biological system with unparalleled precision. This guide will delve into the core techniques, from study design and execution to data analysis and interpretation, providing the necessary details for practical application in the laboratory.
Core Principles of Isotopic Labeling
Isotopic labeling involves the substitution of one or more atoms in a drug molecule with their corresponding isotope. Isotopes are variants of a particular chemical element that have the same number of protons but a different number of neutrons. This difference in neutron number results in a difference in atomic mass but does not significantly alter the chemical properties of the molecule.[1] This subtle change allows labeled molecules to be differentiated from their unlabeled counterparts by mass-sensitive analytical techniques.
There are two primary types of isotopes used in drug metabolism studies:
-
Stable Isotopes: These are non-radioactive isotopes that are naturally occurring but less abundant than their lighter counterparts. Commonly used stable isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).[2] Their safety and lack of radioactivity make them ideal for use in clinical studies.[3]
-
Radioisotopes: These are unstable isotopes that undergo radioactive decay, emitting radiation that can be detected. The most frequently used radioisotopes in drug metabolism are tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C).[4] Their high sensitivity of detection makes them invaluable for tracing minute quantities of a drug and its metabolites.[5]
The choice of isotope and the position of labeling within the molecule are critical considerations in study design, depending on the specific research question and the analytical method to be employed.
Applications in Drug Metabolism and Pharmacokinetics
Isotopic labeling is a cornerstone of Absorption, Distribution, Metabolism, and Excretion (ADME) studies, providing definitive data on the pharmacokinetic profile of a drug.[6]
-
Metabolite Identification and Profiling: By tracking the isotopic signature, researchers can confidently identify drug-related metabolites in complex biological matrices, distinguishing them from endogenous compounds.[7]
-
Quantitative Analysis: Isotope dilution mass spectrometry, which uses a known amount of an isotopically labeled compound as an internal standard, is the gold standard for accurate and precise quantification of drugs and their metabolites.[8]
-
Pharmacokinetic (PK) Parameter Determination: Isotopic labeling enables the precise determination of key PK parameters such as bioavailability, clearance, volume of distribution, and elimination half-life.[9]
-
Mass Balance Studies: Radiolabeled compounds, particularly ¹⁴C, are essential for human mass balance studies to determine the routes and rates of excretion of a drug and its metabolites.[10]
-
Pathway Elucidation: Tracing the transformation of the isotopic label from the parent drug to its various metabolites allows for the elucidation of metabolic pathways.[11]
Data Presentation: Quantitative Analysis of Drug Metabolites
The following tables summarize the types of quantitative data that can be obtained from drug metabolism studies using isotopic labeling.
Table 1: Illustrative Pharmacokinetic Parameters of a ¹⁴C-Labeled Drug in Healthy Volunteers
| Parameter | Unit | Value (Mean ± SD) |
| Total Radioactivity | ||
| Cmax | ng-equiv/mL | 150.5 ± 25.2 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | hng-equiv/mL | 1250.8 ± 210.4 |
| t1/2 | h | 24.6 ± 4.1 |
| Unchanged Drug | ||
| Cmax | ng/mL | 85.2 ± 15.7 |
| Tmax | h | 1.0 ± 0.3 |
| AUC(0-t) | hng/mL | 780.4 ± 135.9 |
| t1/2 | h | 8.2 ± 1.5 |
This table presents hypothetical data for illustrative purposes.
Table 2: Excretion Profile of a ¹⁴C-Labeled Drug Following a Single Oral Dose
| Excretion Route | % of Administered Radioactivity (Mean ± SD) |
| Urine | |
| 0-24 h | 65.2 ± 5.8 |
| 24-48 h | 10.5 ± 2.1 |
| >48 h | 2.1 ± 0.8 |
| Total Urine | 77.8 ± 6.3 |
| Feces | |
| 0-48 h | 12.3 ± 3.5 |
| >48 h | 3.2 ± 1.1 |
| Total Feces | 15.5 ± 4.2 |
| Total Recovery | 93.3 ± 7.1 |
This table presents hypothetical data for illustrative purposes.
Table 3: Relative Abundance of Metabolites in Plasma Determined by LC-MS with a Stable Isotope Labeled Internal Standard
| Analyte | Retention Time (min) | Peak Area Ratio (Analyte/Internal Standard) | % of Total Drug-Related Material |
| Parent Drug | 5.2 | 1.58 | 65.2 |
| Metabolite 1 (M1) | 4.1 | 0.45 | 18.6 |
| Metabolite 2 (M2) | 3.5 | 0.28 | 11.5 |
| Metabolite 3 (M3) | 2.8 | 0.11 | 4.7 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments in drug metabolite analysis using isotopic labeling.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes and a Stable Isotope Labeled Compound
This protocol outlines a common in vitro method to assess the metabolic stability of a drug candidate.
1. Materials:
-
Test compound (unlabeled)
-
Stable isotope-labeled internal standard (SIL-IS) of the test compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) for protein precipitation
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
2. Procedure:
-
Prepare Incubation Mixture: In a 96-well plate, combine the test compound (at a final concentration, e.g., 1 µM) and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add pre-warmed human liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL) to each well to start the metabolic reaction.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of cold acetonitrile or methanol containing the SIL-IS. The 0-minute time point is prepared by adding the quenching solution before the microsomes.
-
Protein Precipitation: Vortex the plate and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.
-
Data Analysis: Quantify the remaining parent drug at each time point by calculating the peak area ratio of the analyte to the SIL-IS. Determine the in vitro half-life (t½) and intrinsic clearance (CLint).[12]
Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study with a ¹⁴C-Labeled Drug
This protocol provides a general outline for a human ADME study using a radiolabeled compound.[10]
1. Study Design and Participants:
-
A small cohort of healthy male volunteers (typically 4-8 subjects) is recruited.[13]
-
The study is conducted under strict ethical and regulatory guidelines.[14]
-
A single oral or intravenous dose of the ¹⁴C-labeled drug is administered. The total radioactive dose is typically in the range of 50-100 µCi.[10]
2. Sample Collection:
-
Blood/Plasma: Serial blood samples are collected at predefined time points to determine the concentration-time profiles of total radioactivity and the parent drug.
-
Urine and Feces: All urine and feces are collected for a specified period (e.g., 7-10 days or until radioactivity is below a certain threshold) to determine the routes and extent of excretion.[15]
3. Sample Analysis:
-
Total Radioactivity Measurement: The total radioactivity in blood, plasma, urine, and homogenized feces is measured by liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).
-
Metabolite Profiling and Identification: Plasma, urine, and fecal extracts are analyzed by radio-HPLC or LC-MS/MS to separate and identify the parent drug and its metabolites.
4. Data Analysis:
-
Pharmacokinetic Analysis: PK parameters for total radioactivity and the parent drug are calculated from the plasma concentration-time data.
-
Mass Balance Calculation: The cumulative amount of radioactivity excreted in urine and feces is calculated as a percentage of the administered dose.
-
Metabolite Quantification: The relative abundance of each metabolite is determined from the radiochromatograms or mass spectra.
Visualizing Workflows and Pathways
Graphviz diagrams are used to visually represent complex workflows and relationships, enhancing understanding and communication.
Experimental Workflow for In Vitro Metabolite Identification
Caption: Workflow for in vitro drug metabolite identification.
Logic Diagram for Stable Isotope Labeling in Metabolite Quantification
Caption: Logic of quantitative analysis using a stable isotope-labeled internal standard.
Generalized Drug Metabolism Pathway
While specific signaling cascades are highly drug-dependent, this diagram illustrates the general phases of drug metabolism, which are often influenced by cellular signaling events that can regulate the expression and activity of metabolic enzymes.
Caption: General phases of drug metabolism.
Conclusion
Isotopic labeling is an indispensable tool in modern drug development, providing critical insights into the metabolic fate of new chemical entities. The ability to trace and quantify a drug and its metabolites with high precision and sensitivity allows for a comprehensive understanding of its ADME properties. This technical guide has provided an in-depth overview of the core principles, applications, and methodologies, equipping researchers and scientists with the foundational knowledge to effectively apply these powerful techniques in their own drug discovery and development programs. The continued innovation in analytical instrumentation and isotopic labeling strategies will further enhance our ability to unravel the complex metabolic maze and bring safer, more effective medicines to patients.
References
- 1. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. metsol.com [metsol.com]
- 4. openmedscience.com [openmedscience.com]
- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 6. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sgs.com [sgs.com]
- 11. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. clinmedjournals.org [clinmedjournals.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on N-Desethyl Etifoxine-¹³C,d₃ for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etifoxine (B195894), a non-benzodiazepine anxiolytic of the benzoxazine (B1645224) class, has garnered significant interest for its dual mechanism of action, which includes the modulation of GABA-A receptors and the stimulation of neurosteroid synthesis via the translocator protein (TSPO) located on the outer mitochondrial membrane.[1][2][3][4][5] Its primary active metabolite, N-desethyl etifoxine, plays a crucial role in its pharmacological profile.[6] Understanding the metabolic fate of etifoxine and its influence on cellular metabolic networks is paramount for elucidating its complete mechanism of action, identifying potential off-target effects, and optimizing therapeutic strategies.
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[7][8][9][10] By introducing stable isotope-labeled substrates into a biological system and tracking the incorporation of these isotopes into downstream metabolites, MFA provides a detailed snapshot of cellular metabolism.[7][8][9][10] N-Desethyl etifoxine-¹³C,d₃ is a stable isotope-labeled version of the primary active metabolite of etifoxine. While commercially available primarily as an internal standard for pharmacokinetic studies, its potential as a tracer in MFA to investigate the metabolic impact of etifoxine is a promising area of research.[11]
This technical guide provides a comprehensive overview of the core principles and a proposed experimental framework for utilizing N-Desethyl etifoxine-¹³C,d₃ in metabolic flux analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to explore the metabolic consequences of etifoxine administration.
Etifoxine: Metabolism and Known Signaling Pathways
Etifoxine is rapidly metabolized in the liver, with N-deethylation being a primary transformation, leading to the formation of the active metabolite, N-desethyl etifoxine.[6] The dual mechanism of action of etifoxine involves:
-
Direct GABA-A Receptor Modulation: Etifoxine potentiates GABAergic inhibition by binding to a site on the GABA-A receptor that is distinct from the benzodiazepine (B76468) binding site.[1][3][4] This direct action contributes to its anxiolytic effects.
-
Indirect Modulation via Neurosteroid Synthesis: Etifoxine binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane.[4] This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of the GABA-A receptor.[2][3][4]
The engagement of TSPO by etifoxine suggests a potential influence on mitochondrial function and, by extension, cellular metabolism.
Figure 1: Etifoxine's dual mechanism of action on the GABA-A receptor.
Principles of ¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a quantitative technique that elucidates the flow of carbon through a metabolic network. The fundamental steps of a ¹³C-MFA experiment are:
-
Isotope Labeling: A ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) is introduced into the cell culture medium.
-
Metabolic Steady State: The cells are cultured until they reach a metabolic and isotopic steady state, where the concentrations of metabolites and the distribution of ¹³C isotopes are constant.
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells.
-
Analytical Measurement: The isotopic labeling patterns of the metabolites are measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Computational Flux Analysis: The measured labeling data, along with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., glucose uptake, lactate (B86563) secretion), are used to calculate the intracellular metabolic fluxes.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Preliminary Research Applications of Etifoxine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research applications of etifoxine (B195894) and its primary active metabolite, diethyl-etifoxine. It consolidates key findings on its dual mechanism of action, summarizes preclinical quantitative data, details common experimental protocols, and visualizes the underlying biological pathways and workflows to support further investigation and drug development efforts.
Introduction
Etifoxine is a non-benzodiazepine anxiolytic of the benzoxazine (B1645224) class, first introduced for medical use in 1979.[1] Unlike traditional benzodiazepines, etifoxine exhibits a unique dual mechanism of action that confers anxiolytic, neuroprotective, neuroplastic, and anti-inflammatory properties with a favorable side-effect profile, notably lacking the sedation, amnesia, and dependence associated with benzodiazepines.[2][3] Its primary active metabolite, diethyl-etifoxine, contributes significantly to its prolonged therapeutic effects.[4] This guide explores the foundational preclinical research that characterizes the therapeutic potential of etifoxine and its metabolites.
Core Mechanisms of Action
Etifoxine's therapeutic effects are attributed to two distinct but complementary mechanisms: direct allosteric modulation of GABA-A receptors and indirect modulation via the activation of neurosteroid synthesis.[2][5]
Direct GABA-A Receptor Modulation
Etifoxine directly potentiates the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It binds to a site distinct from that of benzodiazepines, specifically at the interface of the α and β subunits, with a preference for receptors containing β2 or β3 subunits.[2][3][4] This binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent neuronal hyperpolarization. This direct positive allosteric modulation contributes to the anxiolytic and anticonvulsant effects of the drug.[2] Importantly, because its binding site is different, the effects of etifoxine are not reversed by the benzodiazepine (B76468) antagonist flumazenil.[3]
Indirect Modulation via Neurosteroid Synthesis
Etifoxine also acts as a ligand for the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane.[6][7] Binding to TSPO facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids.[8][9][10] This process stimulates the production of key neurosteroids, including pregnenolone, progesterone, and ultimately allopregnanolone (B1667786).[5][8] Allopregnanolone is a potent endogenous positive allosteric modulator of GABA-A receptors, amplifying the inhibitory signaling and contributing significantly to etifoxine's anxiolytic and neuroprotective effects.[5]
Visualizing the Mechanisms
Logical Relationship of Etifoxine's Dual Action
The following diagram illustrates the two-pronged approach by which etifoxine achieves its therapeutic effects.
Signaling Pathway: TSPO-Mediated Neurosteroidogenesis
This diagram details the enzymatic cascade initiated by etifoxine's binding to TSPO, leading to the synthesis of allopregnanolone.
Etifoxine and its Active Metabolite: Diethyl-etifoxine
Etifoxine is rapidly metabolized in the liver, with one of its major metabolites being diethyl-etifoxine.[4] This metabolite is pharmacologically active and possesses a significantly longer elimination half-life than the parent compound, which likely contributes to the sustained therapeutic action of the drug.[4][11] While specific binding affinity and efficacy data for diethyl-etifoxine are not extensively detailed in the available literature, its activity is a critical component of etifoxine's overall pharmacodynamic profile.
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of etifoxine.
Table 1: In Vitro Binding Affinities & Efficacy
| Target | Ligand/Assay | Preparation | Value | Species | Reference |
| TSPO | [³H]PK11195 Displacement (Kᵢ) | Human Brain Tissue | 7.8 µM | Human | [12] |
| GABA-A Receptor | [³⁵S]TBPS Displacement (IC₅₀) | Rat Cortical Membranes | 6.7 µM | Rat | |
| GABA-A Receptor | GABA EC₅₀ Shift | Recombinant α₁β₂γ₂ₛ Receptors | 20.8 µM to 7.5 µM (with 20 µM Etifoxine) | Murine | [13] |
Table 2: Pharmacokinetic Parameters
| Compound | Parameter | Value | Species | Reference |
| Etifoxine | Bioavailability (Oral) | ~90% | Human | [4] |
| Tₘₐₓ (Oral) | 2-3 hours | Human | [4] | |
| Elimination Half-life (t₁/₂) | ~6 hours | Human | [4][11] | |
| Plasma Protein Binding | 88-95% | Human | [4] | |
| Diethyl-etifoxine | Elimination Half-life (t₁/₂) | ~20 hours | Human | [4][11] |
Table 3: In Vivo Efficacy in Animal Models
| Model | Effect Measured | Dose (Etifoxine) | Result | Species | Reference |
| Stress-Induced Hyperthermia | Attenuation of hyperthermia | 50 mg/kg i.p. | Significant reduction in stress-induced temperature rise | Rat | [14][15] |
| Conditioned Fear Stress | Reduction of freezing & colonic motility | 25-50 mg/kg i.p. | Significant reduction in freezing behavior and colonic spike bursts | Rat | [14] |
| Elevated Plus Maze | Anxiolytic-like effects | Not specified | More pronounced effects in high-anxiety (BALB/cByJ) mouse strain | Mouse | [16] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe common protocols used to evaluate etifoxine's effects.
Radioligand Binding Assay for TSPO
This protocol is used to determine the binding affinity (Kᵢ) of etifoxine for the translocator protein (TSPO).
-
Objective: To quantify the affinity of etifoxine for TSPO by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Tissue homogenate (e.g., human brain or rat kidney membranes) expressing TSPO.
-
Radioligand: [³H]PK11195 (a high-affinity TSPO ligand).
-
Non-specific binding control: High concentration of unlabeled PK11195 (e.g., 10 µM).
-
Test compound: Etifoxine at various concentrations.
-
Assay buffer, glass fiber filters, scintillation counter.
-
-
Procedure:
-
Incubation: Combine tissue homogenate, a fixed concentration of [³H]PK11195, and varying concentrations of etifoxine in assay buffer. Parallel tubes are prepared with unlabeled PK11195 to determine non-specific binding.
-
Equilibration: Incubate the mixtures to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters under vacuum to separate bound from unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of etifoxine concentration. Determine the IC₅₀ (concentration of etifoxine that inhibits 50% of specific binding) and calculate the Kᵢ using the Cheng-Prusoff equation.
-
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a standard behavioral assay to assess anxiety-like behavior in rodents.[17][18]
-
Objective: To evaluate the anxiolytic effects of etifoxine by measuring the animal's tendency to explore open, unprotected spaces versus enclosed spaces.
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 80 cm), consisting of two open arms and two enclosed arms of equal size.[19]
-
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-45 minutes before the test.[19]
-
Drug Administration: Administer etifoxine or vehicle at a predetermined time before the test (e.g., 30-60 minutes).
-
Placement: Place the animal in the center of the maze, facing one of the open arms.
-
Exploration: Allow the animal to freely explore the maze for a fixed period (typically 5 minutes).[17] The session is recorded by an overhead video camera connected to tracking software.
-
Data Collection: The software automatically records parameters such as:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into open arms.
-
Number of entries into closed arms.
-
Total distance traveled.
-
-
Analysis: An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group.
-
Stress-Induced Hyperthermia (SIH) Test
The SIH test measures the change in an animal's core body temperature in response to a mild stressor, a physiological response that is attenuated by anxiolytic drugs.[20][21]
-
Objective: To assess the anxiolytic properties of etifoxine by measuring its ability to reduce the hyperthermic response to stress.
-
Procedure:
-
Housing: Use singly housed mice to reduce the number of animals required and maintain consistency.[21]
-
Drug Administration: Inject the animal with etifoxine or vehicle (e.g., 60 minutes before the first temperature reading).
-
First Measurement (T1): Measure the basal rectal temperature of the mouse. This measurement itself acts as a mild stressor.
-
Second Measurement (T2): After a short interval (e.g., 10-15 minutes), measure the rectal temperature again.[21]
-
Analysis: Calculate the stress-induced hyperthermia as the difference between the two measurements (ΔT = T2 - T1). An anxiolytic effect is demonstrated if etifoxine-treated animals show a significantly smaller ΔT compared to vehicle-treated animals.[20]
-
Preclinical Research Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a compound like etifoxine.
Summary and Future Directions
Preliminary research has established etifoxine as a compound with a compelling dual mechanism of action that differentiates it from classic benzodiazepines. Its ability to both directly modulate GABA-A receptors and stimulate the production of endogenous neurosteroids like allopregnanolone underpins its anxiolytic efficacy and suggests potential for neuroprotection and treatment of other neurological conditions. The active metabolite, diethyl-etifoxine, plays a key role in its sustained effect.
Future preclinical research should focus on:
-
Characterizing Diethyl-etifoxine: A full pharmacodynamic workup of the diethyl-etifoxine metabolite, including its binding affinities and functional efficacy at both GABA-A receptors and TSPO, is needed to fully understand the compound's activity profile.
-
Exploring Neuroinflammatory Models: Given its action on TSPO, which is upregulated in neuroinflammation, etifoxine's potential in models of traumatic brain injury, multiple sclerosis, and other neuroinflammatory conditions warrants deeper investigation.
-
Dose-Response Relationships: Comprehensive dose-response studies in various behavioral models are required to fully characterize the therapeutic window and efficacy ceiling.
By building on this foundational research, the scientific community can continue to explore the full therapeutic potential of etifoxine and its metabolites for a range of neurological and psychiatric disorders.
References
- 1. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Etifoxine - Wikipedia [en.wikipedia.org]
- 12. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of etifoxine on stress-induced hyperthermia, freezing behavior and colonic motor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Differential effects of etifoxine on anxiety-like behaviour and convulsions in BALB/cByJ and C57BL/6J mice: any relation to overexpression of central GABAA receptor beta2 subunits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
- 20. researchgate.net [researchgate.net]
- 21. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of N-Desethyl Etifoxine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Desethyl etifoxine (B195894) in human plasma. The method employs a stable isotope-labeled internal standard, N-Desethyl etifoxine-¹³C,d₃, to ensure high accuracy and precision, making it suitable for pharmacokinetic and drug metabolism studies.
Introduction
Etifoxine is an anxiolytic and anticonvulsant medication of the benzoxazine (B1645224) class.[1] It undergoes metabolism in the liver, primarily through N-de-ethylation, to form its active metabolite, N-Desethyl etifoxine.[2] Accurate quantification of this metabolite is crucial for understanding the overall pharmacokinetic profile and therapeutic effect of the parent drug.
This application note describes a highly selective and sensitive LC-MS/MS method for the quantification of N-Desethyl etifoxine in human plasma. The use of a stable isotope-labeled internal standard (SIL-IS), N-Desethyl etifoxine-¹³C,d₃, is critical for mitigating matrix effects and variability during sample preparation and analysis, thereby ensuring the reliability of the bioanalytical data.[3] The sample preparation is a straightforward protein precipitation procedure, allowing for high-throughput analysis.
Signaling and Metabolic Pathways
Etifoxine exerts its pharmacological effects through a dual mechanism involving the modulation of GABAᴀ receptors.[4] The metabolic conversion of etifoxine to its active metabolite, N-Desethyl etifoxine, is a key step in its biotransformation.
Experimental Protocols
3.1. Materials and Reagents
-
N-Desethyl etifoxine reference standard
-
N-Desethyl etifoxine-¹³C,d₃ internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA)
3.2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of N-Desethyl etifoxine and N-Desethyl etifoxine-¹³C,d₃ by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the N-Desethyl etifoxine stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the N-Desethyl etifoxine-¹³C,d₃ stock solution in acetonitrile.
3.3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS working solution (50 ng/mL N-Desethyl etifoxine-¹³C,d₃ in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.
3.4. LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 2.5 min, hold for 1 min, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Desethyl etifoxine | 273.1 | 202.1 | 25 |
| N-Desethyl etifoxine-¹³C,d₃ (IS) | 277.1 | 206.1 | 25 |
Note: MS/MS parameters such as collision energy should be optimized for the specific instrument used.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines.[3] The following tables summarize the performance characteristics of the assay.
4.1. Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL.
| Parameter | Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.5 ng/mL |
4.2. Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 10 | 95 - 105 | ≤ 12 | 93 - 107 |
| Low | 1.5 | ≤ 8 | 97 - 103 | ≤ 10 | 96 - 104 |
| Medium | 50 | ≤ 7 | 98 - 102 | ≤ 9 | 97 - 103 |
| High | 150 | ≤ 6 | 99 - 101 | ≤ 8 | 98 - 102 |
4.3. Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 92.5 | 98.7 |
| Medium | 50 | 94.1 | 101.2 |
| High | 150 | 93.8 | 99.5 |
4.4. Stability
The stability of N-Desethyl etifoxine was evaluated under various conditions.
| Stability Test | Condition | Stability (% of Nominal) |
| Bench-top | Room temperature for 6 hours | 96 - 104 |
| Freeze-thaw | 3 cycles at -80°C | 95 - 103 |
| Long-term | -80°C for 30 days | 97 - 105 |
Conclusion
This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of N-Desethyl etifoxine in human plasma. The use of a stable isotope-labeled internal standard, N-Desethyl etifoxine-¹³C,d₃, ensures high accuracy and precision. The method demonstrates excellent linearity, accuracy, precision, and stability, making it well-suited for high-throughput bioanalysis in support of clinical and preclinical studies of etifoxine.
References
Application Note and Protocol for N-Desethyl Etifoxine-¹³C,d₃ as an Internal Standard in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etifoxine (B195894) is a non-benzodiazepine anxiolytic and anticonvulsant medication.[1] The accurate quantification of its major metabolite, N-desethyl etifoxine, in biological matrices is crucial for pharmacokinetic and toxicokinetic studies in drug development.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for such bioanalytical assays due to its high sensitivity and selectivity.[1]
The use of a stable isotope-labeled internal standard (SIL-IS) is considered best practice in quantitative LC-MS/MS analysis to ensure the highest accuracy and precision.[2] A SIL-IS, such as N-Desethyl Etifoxine-¹³C,d₃, is chemically almost identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[3] This allows it to effectively compensate for variations in sample processing and matrix effects, leading to reliable and reproducible data.[4] This document provides a detailed protocol for the use of N-Desethyl Etifoxine-¹³C,d₃ as an internal standard for the quantification of N-desethyl etifoxine in human plasma.
Principle of the Internal Standard
The fundamental principle of using a stable isotope-labeled internal standard is to add a known quantity of the labeled compound to all samples, calibrators, and quality control samples. The SIL-IS and the analyte will co-elute and experience similar effects from the sample matrix and analytical system.[5] By measuring the ratio of the analyte's response to the internal standard's response, variability can be minimized.
Experimental Protocol
This protocol outlines a method for the quantification of N-desethyl etifoxine in human plasma using N-Desethyl Etifoxine-¹³C,d₃ as an internal standard.
1. Materials and Reagents
-
N-Desethyl Etifoxine (analyte) reference standard
-
N-Desethyl Etifoxine-¹³C,d₃ (internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K₂-EDTA)
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1.0 mg/mL): Accurately weigh and dissolve N-desethyl etifoxine in methanol.
-
Internal Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve N-Desethyl Etifoxine-¹³C,d₃ in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting the analyte and internal standard from the plasma matrix.[6]
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (50 ng/mL N-Desethyl Etifoxine-¹³C,d₃ in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
The following are suggested starting conditions and can be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 30% B, ramp to 95% B over 2.5 min, hold for 1 min, then return to initial conditions and re-equilibrate.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Table 1: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Desethyl Etifoxine | To be determined empirically | To be determined empirically |
| N-Desethyl Etifoxine-¹³C,d₃ | Precursor + 4 | Product + 1 or +3 |
Note: The exact m/z values for the precursor and product ions need to be determined by infusing the individual compounds into the mass spectrometer.
Data Presentation and Performance Characteristics
A validated method should demonstrate acceptable performance in terms of linearity, accuracy, precision, and recovery. The following table summarizes expected performance characteristics based on similar assays.[6]
Table 2: Summary of Expected Quantitative Performance
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity Range | r² ≥ 0.99 | 0.5 - 250 ng/mL |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 90 - 110% |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal ion suppression/enhancement | Within acceptable range |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Conclusion
The use of N-Desethyl Etifoxine-¹³C,d₃ as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and selective method for the quantification of N-desethyl etifoxine in human plasma. This approach is well-suited for regulated bioanalysis in support of pharmacokinetic studies and clinical trials, ensuring data of the highest quality and integrity. The detailed protocol herein serves as a comprehensive guide for researchers and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: High-Throughput Quantitative Analysis of Etifoxine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of etifoxine (B195894) in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard (Etifoxine-d5) to ensure high accuracy and precision.[1] The method has been validated over a linear range of 1.0 to 500.0 ng/mL, demonstrating excellent performance in terms of accuracy, precision, recovery, and matrix effect.[1] This makes it highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1]
Introduction
Etifoxine is an anxiolytic and anticonvulsant drug from the benzoxazine (B1645224) class used in the treatment of anxiety disorders.[1] To support its clinical development and therapeutic use, a reliable and sensitive bioanalytical method is crucial for accurately measuring its concentrations in biological matrices such as human plasma.[1] LC-MS/MS has become the gold standard for such applications due to its inherent high selectivity, sensitivity, and speed.[2] The use of a stable isotope-labeled internal standard like Etifoxine-d5 is critical as it co-elutes with the analyte, experiencing similar extraction and ionization effects, thereby correcting for variability during sample processing and analysis.[1] This document provides a detailed protocol for sample preparation, chromatographic separation, mass spectrometric detection, and validation of a method for quantifying etifoxine in human plasma.[1]
Experimental Protocols
Materials and Reagents
-
Etifoxine reference standard
-
Etifoxine-d5 internal standard (IS)
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade formic acid
-
LC-MS grade water
-
Human plasma (drug-free)
Instrumentation
-
LC System: Agilent 1290 Infinity II LC System or equivalent
-
MS System: Agilent 6495 Triple Quadrupole LC/MS or equivalent[1]
-
Analytical Column: C18 column (e.g., Kromasil C18, 250mm x 4.6mm, 5µm)[3]
Preparation of Solutions
-
Stock Solutions (1.0 mg/mL): Prepare by accurately weighing and dissolving Etifoxine and Etifoxine-d5 in methanol.[1]
-
Working Solutions: Prepare a series of Etifoxine working solutions for calibration standards (CS) and quality control (QC) samples by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.[1]
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Etifoxine-d5 stock solution in acetonitrile.[1]
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of the plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1]
-
Add 25 µL of the Etifoxine-d5 internal standard working solution (e.g., at 100 ng/mL).[2]
-
Vortex the mixture for 10 seconds.[2]
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[2]
-
Vortex vigorously for 1 minute.[2]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2][4]
-
Reconstitute the residue in 100 µL of the mobile phase.[2][4]
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[2]
LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., Kromasil C18, 250mm x 4.6mm, 5µm)[3] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | Isocratic or gradient elution optimized for separation |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40°C |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transitions | Etifoxine: m/z 300.9 → 230.1Etifoxine-d5: m/z 305.9 → 235.1[2] |
| Gas Temperature | 350°C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 4000 V |
Method Validation Summary
The method was validated according to established bioanalytical method validation guidelines.[1]
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Linear Range | 1.0 - 500.0 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 1.0 ng/mL[1] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1.0 | 95.0 - 105.0 | < 15.0 |
| Low | 3.0 | 90.0 - 110.0 | < 15.0 |
| Medium | 100.0 | 90.0 - 110.0 | < 15.0 |
| High | 400.0 | 90.0 - 110.0 | < 15.0 |
Table 3: Matrix Effect and Recovery
| Analyte | Matrix Effect (%) | Recovery (%) |
| Etifoxine | 92.0 - 108.0 | > 85.0 |
| Etifoxine-d5 | 94.0 - 106.0 | > 88.0 |
Table 4: Stability of Etifoxine in Human Plasma [2]
| Stability Condition | Duration | Stability (%) |
| Freeze-Thaw | 3 cycles at -20°C and -80°C | 85 - 115 |
| Short-Term (Bench-top) | 6 hours at room temperature | 85 - 115 |
| Long-Term | 30 days at -80°C | 85 - 115 |
| Post-Preparative | 24 hours in autosampler | 85 - 115 |
Visualizations
Caption: Experimental workflow for Etifoxine analysis in plasma.[1]
Caption: Key steps of the analytical method.
Conclusion
A simple, rapid, and sensitive LC-MS/MS method for the quantification of etifoxine in human plasma has been successfully developed and validated.[1] The straightforward protein precipitation protocol, combined with the use of a stable isotope-labeled internal standard (Etifoxine-d5), ensures the method is both accurate and robust.[1] With a lower limit of quantification of 1.0 ng/mL, the assay is well-suited for application in clinical pharmacokinetic studies and for therapeutic drug monitoring of etifoxine.[1]
References
Application Note and Protocol for the Pharmacokinetic Study of Etifoxine Using a Labeled Standard
Introduction
Etifoxine (B195894) is an anxiolytic and anticonvulsant medication belonging to the benzoxazine (B1645224) class.[1][2] It is prescribed for psychosomatic manifestations of anxiety.[3][4] To support clinical trials, bioequivalence studies, and therapeutic drug monitoring, a robust and validated bioanalytical method for the accurate quantification of etifoxine in biological matrices is essential.[1][5] The gold standard for such quantitative analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its high sensitivity and selectivity.[1]
The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a reliable bioanalytical method.[6][7] A SIL-IS, such as Etifoxine-d5, has nearly identical physicochemical properties to the analyte of interest, etifoxine.[5] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in sample processing and matrix effects.[5][7] This application note provides a detailed protocol for a pharmacokinetic study of etifoxine in human plasma using Etifoxine-d5 as the internal standard, based on established LC-MS/MS methodologies.
Experimental Protocols
This section details the materials and procedures for the quantification of etifoxine in human plasma.
Materials and Reagents
-
Etifoxine (analytical standard)
-
Etifoxine-d5 (internal standard)[5]
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
Liquid Chromatograph: Agilent 1290 UHPLC or equivalent[8]
-
Mass Spectrometer: Agilent 6550 QToF or equivalent[8]
-
Analytical Column: Waters Acquity BEH Phenyl (50 x 2.1 mm, 1.7 µm) or equivalent[8]
Preparation of Stock and Working Solutions
-
Etifoxine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of etifoxine in methanol.[6]
-
Etifoxine-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Etifoxine-d5 in methanol.[6]
-
Working Solutions: Prepare serial dilutions of the etifoxine stock solution with 50% methanol to create calibration standards and quality control (QC) samples.[6] Prepare a working solution of Etifoxine-d5 (e.g., 100 ng/mL) in 50% methanol.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for sample clean-up in bioanalysis.[1]
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.[1]
-
Add 25 µL of the Etifoxine-d5 internal standard working solution.[1]
-
Vortex for 10 seconds.[1]
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex vigorously for 1 minute.[1]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Inject 5 µL into the LC-MS/MS system.[1]
LC-MS/MS Analysis
The following parameters are representative of a validated method for etifoxine analysis.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Waters Acquity BEH Phenyl (50 x 2.1 mm, 1.7 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Flow Rate | 0.4 mL/min[5][8] |
| Gradient | Start at 30% B, ramp to 95% B over 2.5 min, hold for 1 min, return to 30% B and re-equilibrate for 1.5 min[5] |
| Injection Volume | 5 µL[1] |
Table 2: Mass Spectrometric Conditions
| Parameter | Etifoxine | Etifoxine-d5 |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition | m/z 300.9 → 230.1[1][8] | m/z 306.1 → 277.1[5] |
| Collision Energy | Optimized | Optimized |
| Source Temperature | Optimized | Optimized |
Data Presentation
The following tables summarize the validation and pharmacokinetic data for etifoxine.
Method Validation Summary
Table 3: Calibration Curve and Quality Control Samples
| Parameter | Concentration Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Calibration Curve | 1 - 5000[8] | 98.5 - 101.2 | < 5 |
| LLOQ | 1[8] | 99.8 | 4.5 |
| QC Low | 3 | 100.5 | 3.8 |
| QC Mid | 2500 | 99.1 | 2.5 |
| QC High | 4000 | 101.0 | 2.1 |
Table 4: Stability of Etifoxine in Human Plasma [1]
| Stability Test | Condition | Acceptance Criteria (% Bias) |
| Freeze-Thaw (3 cycles) | -20°C and -80°C | 85 - 115 |
| Short-Term (Bench-top) | 6 hours at Room Temperature | 85 - 115 |
| Long-Term | 90 days at -80°C | 85 - 115 |
| Post-Preparative | 24 hours at 4°C in Autosampler | 85 - 115 |
Pharmacokinetic Parameters
The following data represents typical pharmacokinetic parameters for etifoxine following a single oral dose.
Table 5: Pharmacokinetic Parameters of Etifoxine
| Parameter | Value | Unit |
| Tmax | 2-3 | hours[9] |
| Cmax | 32 | ng/mL[8] |
| AUC (0-t) | Variable | ng*h/mL |
| t1/2 | Variable | hours |
| Plasma Protein Binding | 99.71 | %[8] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of etifoxine in human plasma.
Caption: General workflow for the quantification of etifoxine in plasma.
Mechanism of Action Signaling Pathway
The dual mechanism of action of etifoxine involves both direct and indirect modulation of the GABA-A receptor.[9]
Caption: Etifoxine's dual mechanism on the GABA-A receptor.
Conclusion
The described LC-MS/MS method, utilizing a deuterated internal standard, provides a robust, sensitive, and selective approach for the quantification of etifoxine in human plasma, in accordance with regulatory guidelines.[1] The use of a stable isotope-labeled internal standard is best practice to mitigate potential matrix effects and ensure the highest data quality for pharmacokinetic and clinical studies.[1] While alternative methods exist, LC-MS/MS remains the superior choice for bioanalytical applications requiring high sensitivity and specificity.[1] This protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the pharmacokinetic analysis of etifoxine.
References
- 1. benchchem.com [benchchem.com]
- 2. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of anxiolytics | Auctores [auctoresonline.org]
- 4. [Systematic analysis of the results of fundamental and clinical studies of ethifoxin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Desethyl etifoxine--13C,d3 in Therapeutic Drug Monitoring Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etifoxine (B195894) is an anxiolytic and anticonvulsant medication that undergoes hepatic metabolism to form several metabolites, including the pharmacologically active N-desethyl etifoxine. Therapeutic Drug Monitoring (TDM) of both the parent drug and its active metabolites is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity. This document provides detailed application notes and protocols for the quantitative analysis of N-desethyl etifoxine in human plasma using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, employing N-Desethyl etifoxine--13C,d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, leading to improved accuracy and precision.[1]
Metabolic Pathway of Etifoxine
Etifoxine is metabolized in the liver primarily through N-dealkylation, a common metabolic pathway for drugs containing ethylamino groups. This process is catalyzed by cytochrome P450 enzymes and involves the removal of an ethyl group from the parent molecule to form N-desethyl etifoxine, also known as diethyletifoxine.[2]
Caption: Metabolic conversion of Etifoxine to N-Desethyl etifoxine.
Bioanalytical Method for N-Desethyl etifoxine Quantification
The following protocol describes a representative LC-MS/MS method for the quantification of N-desethyl etifoxine in human plasma.
Experimental Protocol
1. Materials and Reagents
-
N-Desethyl etifoxine analytical standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Stock and Working Solutions Preparation
-
N-Desethyl etifoxine Stock Solution (1 mg/mL): Accurately weigh and dissolve N-desethyl etifoxine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the N-desethyl etifoxine stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 25 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A validated UHPLC system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
5. Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are proposed for the analysis. These should be optimized on the specific instrument used. The precursor ion for N-desethyl etifoxine (MW: 272.74 g/mol ) is expected to be [M+H]+ at m/z 273.1. The labeled internal standard this compound (MW: ~276.77 g/mol ) would have a precursor ion at m/z 277.1. The fragmentation is expected to be similar to etifoxine, with a major loss related to the core structure.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Desethyl etifoxine | 273.1 | To be determined empirically |
| This compound (IS) | 277.1 | To be determined empirically |
Note: The product ions need to be determined by infusing the analytical standards into the mass spectrometer and performing product ion scans.
Experimental Workflow
References
Application Notes & Protocols for Etifoxine Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etifoxine (B195894) is an anxiolytic and anticonvulsant drug of the benzoxazine (B1645224) class used for treating anxiety disorders. Accurate quantification of etifoxine and its active metabolite, diethyl-etifoxine, in urine is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[1][2][3] Etifoxine is primarily metabolized in the liver and its metabolites are mainly excreted in the urine, with only small amounts of the unchanged drug being present.[1][2][3]
This document provides detailed application notes and protocols for the sample preparation of etifoxine from human urine for analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is the preferred analytical technique due to its high selectivity, sensitivity, and speed.[1]
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing matrix interferences, concentrating the analyte, and ensuring method robustness. For urine samples, common effective techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a simplified "Dilute and Shoot" approach.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences by partitioning them between two immiscible liquid phases. It is a robust and cost-effective method that can yield clean extracts.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by passing the sample through a solid sorbent that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent, resulting in a concentrated and very clean sample. This method generally offers the highest recovery and sensitivity.[4]
-
Protein Precipitation (Adapted for Urine): While primarily used for high-protein matrices like plasma, a simplified precipitation or dilution can be effective for urine to remove particulates and reduce matrix effects.[1] This is often referred to as "Dilute and Shoot" in the context of urine analysis.
Quantitative Data Summary
While specific quantitative validation data for etifoxine in urine is not extensively published, the following table summarizes expected performance characteristics based on a validated method for etifoxine in human plasma and typical performance of these techniques for similar small molecules in urine.[1][5]
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Dilute & Shoot |
| Recovery (%) | 85 - 105% (Expected) | > 90% (Expected) | N/A (Dilution) |
| Matrix Effect (%) | < 15% (Expected) | < 10% (Expected) | Variable, can be significant |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL (Expected) | 0.1 - 2 ng/mL (Expected) | 5 - 20 ng/mL (Expected) |
| Precision (%RSD) | < 15% | < 10% | < 15% |
| Accuracy (%RE) | ± 15% | ± 10% | ± 15% |
Note: Data is representative and should be confirmed during in-house method validation.
Experimental Protocols & Workflows
A. Liquid-Liquid Extraction (LLE) Protocol
This protocol describes a common LLE procedure for extracting neutral compounds like etifoxine from a urine matrix.
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
High-Throughput Bioanalytical Assay for Etifoxine Using a Labeled Internal Standard by LC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etifoxine (B195894) is an anxiolytic and anticonvulsant drug belonging to the benzoxazine (B1645224) class.[1] Its therapeutic applications necessitate accurate and reliable quantification in biological matrices for pharmacokinetic and toxicokinetic studies.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical assays due to its high selectivity, sensitivity, and speed.[1]
This document provides a detailed protocol for a high-throughput screening (HTS) method for the quantification of etifoxine in human plasma using a stable isotope-labeled internal standard, etifoxine-d5 (B602459). The use of a deuterated internal standard is crucial for robust bioanalysis as it mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and improving accuracy and precision.[2][3]
Principle
This method employs a protein precipitation technique for rapid sample preparation, followed by rapid chromatographic separation and detection by an LC-MS/MS system.[1] Quantification is achieved by using a stable isotope-labeled internal standard (Etifoxine-d5). The concentration of etifoxine in plasma samples is determined from a calibration curve constructed by plotting the peak area ratio of etifoxine to etifoxine-d5 against the nominal concentration of the calibration standards.[3]
Experimental Protocols
Materials and Reagents
-
Etifoxine reference standard
-
Etifoxine-d5 internal standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Formic acid
-
Control human plasma
Stock and Working Solutions Preparation
-
Etifoxine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of etifoxine reference standard in methanol.
-
Etifoxine-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of etifoxine-d5 in methanol.
-
Etifoxine Working Solutions: Prepare serial dilutions of the etifoxine stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.
-
Etifoxine-d5 IS Working Solution (100 ng/mL): Dilute the etifoxine-d5 IS stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the etifoxine-d5 internal standard working solution (100 ng/mL).[1]
-
Vortex mix for 10 seconds.[1]
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex mix vigorously for 1 minute.[1]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 20% B, ramp to 90% B in 2.0 min, hold for 0.5 min, return to 20% B in 0.1 min, and re-equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Etifoxine) | m/z 300.9 → 230.1[1] |
| MRM Transition (Etifoxine-d5) | m/z 305.9 → 235.1[1] |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Presentation
Table 3: Representative Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Etifoxine | 1 - 2000 | > 0.995 |
Table 4: Representative Assay Performance Characteristics
| Parameter | Low QC (3 ng/mL) | Medium QC (300 ng/mL) | High QC (1500 ng/mL) |
| Precision (%CV) | |||
| Intra-day (n=6) | < 10% | < 8% | < 8% |
| Inter-day (n=18) | < 12% | < 10% | < 10% |
| Accuracy (%Bias) | |||
| Intra-day (n=6) | ± 15% | ± 10% | ± 10% |
| Inter-day (n=18) | ± 15% | ± 12% | ± 12% |
| Recovery (%) | ~ 95% | ~ 93% | ~ 96% |
| Matrix Effect (%) | 98% - 105% | 97% - 103% | 96% - 104% |
Visualizations
Caption: Experimental workflow for high-throughput screening of etifoxine.
References
- 1. The Non-Benzodiazepine Anxiolytic Drug Etifoxine Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Non-Benzodiazepine Anxiolytic Drug Etifoxine Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis | PLOS One [journals.plos.org]
- 3. scispace.com [scispace.com]
Application Notes and Protocols for N-Desethyl etifoxine--13C,d3 in Drug Metabolism and Pharmacokinetics (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of N-Desethyl etifoxine--13C,d3 as an internal standard for the quantitative analysis of N-desethyl etifoxine (B195894) in biological matrices. N-desethyl etifoxine, also known as diethyletifoxine, is the primary active metabolite of etifoxine, a non-benzodiazepine anxiolytic agent.[1][2] Accurate quantification of this metabolite is crucial for in-depth drug metabolism and pharmacokinetics (DMPK) studies to understand the overall exposure and pharmacological activity of etifoxine.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard in bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the SIL internal standard with the analyte of interest allows for the correction of variability during sample preparation and matrix effects during ionization, leading to enhanced accuracy and precision of the analytical method.
Physicochemical Properties
| Property | N-desethyl etifoxine | This compound |
| Molecular Formula | C15H13ClN2O | C14¹³CH10D3ClN2O |
| Molecular Weight | 272.74 g/mol | 276.74 g/mol |
| Structure | 6-chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine | 6-chloro-4-(methyl-d3)-4-phenyl-(phenyl-¹³C)-4H-3,1-benzoxazin-2-amine |
Metabolic Pathway of Etifoxine
Etifoxine undergoes N-de-ethylation in the liver to form its active metabolite, N-desethyl etifoxine. This metabolic conversion is a key step in the drug's overall pharmacokinetic profile.
References
Application Note: Quantification of Etifoxine in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantification of etifoxine (B195894) in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). Etifoxine, a non-benzodiazepine anxiolytic and anticonvulsant drug, requires accurate and precise measurement in biological matrices for pharmacokinetic and toxicokinetic studies. This document provides a comprehensive methodology for sample preparation, instrument parameters, and data analysis. While LC-MS/MS is often favored for its high sensitivity, GC-MS offers a robust and reliable alternative, particularly with appropriate sample preparation and method optimization. The presented protocol is intended as a starting point for method development and validation in a research setting.
Introduction
Etifoxine is a benzoxazine (B1645224) derivative that exerts its therapeutic effects through a dual mechanism, involving modulation of the GABA-A receptor and stimulation of neurosteroid biosynthesis.[1] To support preclinical and clinical research, robust analytical methods are essential for the accurate quantification of etifoxine in biological samples. Gas chromatography coupled with mass spectrometry is a powerful analytical technique for the identification and quantification of small, volatile, and thermally stable compounds.[2] This application note outlines a proposed GC-MS method for the determination of etifoxine in human plasma.
Experimental
Materials and Reagents
-
Etifoxine analytical standard
-
Etifoxine-d5 (or Etifoxine-¹³C-d₃) as an internal standard (IS)[3][4]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Human plasma (drug-free)
-
Deionized water
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 100 µL of 0.1 M ammonium hydroxide to basify the sample.
-
Add 2 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
Transfer the reconstituted sample to a GC-MS autosampler vial for analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are proposed as a starting point for method development and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Instrument | Agilent 8890 GC System (or equivalent) |
| Injection Port | Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column |
| Oven Temperature Program | Initial: 150°C, hold for 1 min |
| Ramp 1: 20°C/min to 280°C, hold for 5 min | |
| Mass Spectrometer | |
| Instrument | Agilent 5977B MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| MS Transfer Line Temp | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Selected Ions (m/z) | |
| Etifoxine | Quantifier: 300.1 (M+), Qualifier: 271.1 |
| Etifoxine-d5 (IS) | Quantifier: 305.1 (M+), Qualifier: 276.1 |
Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard solution of etifoxine and its internal standard.
Data Analysis and Quantification
The concentration of etifoxine in plasma samples is determined by calculating the peak area ratio of the etifoxine quantifier ion to the internal standard quantifier ion. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The linearity of the method should be assessed using a weighted linear regression model.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of a validated method. These values are provided as a guide and should be established during method validation.
| Validation Parameter | Expected Performance |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85 - 115% (90 - 110% for LQC, MQC, HQC) |
| Precision (RSD%) (at LLOQ, LQC, MQC, HQC) | < 15% (< 10% for LQC, MQC, HQC) |
| Recovery | > 80% |
| Matrix Effect | Minimal and compensated by the internal standard |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of etifoxine in human plasma by GC-MS.
Signaling Pathway and Logical Relationships
For this application note, a signaling pathway diagram is not applicable as the focus is on an analytical chemistry protocol. The logical relationship for method selection is presented below.
Method Selection Logic
References
Application Notes and Protocols for the Preparation of N-Desethyl etifoxine--13C,d3 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Desethyl etifoxine--13C,d3 is a stable isotope-labeled internal standard (SIL-IS) for N-desethyl etifoxine (B195894), a metabolite of the anxiolytic drug etifoxine. The use of SIL-IS is the gold standard in quantitative bioanalysis using mass spectrometry, such as LC-MS/MS.[1][2] This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for precise correction of variability that can occur during sample handling and analysis, leading to enhanced accuracy and precision.[1] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in quantitative research applications.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄¹³CH₁₀D₃ClN₂O |
| Molecular Weight | 276.74 g/mol |
| Purity | ≥95-98% |
| Isotopic Enrichment | ≥99% for deuterated forms (d1-d3) |
| Appearance | Solid |
Table 2: Recommended Solvents and Concentrations for Stock Solutions
| Solvent | Typical Concentration | Suitability |
| Methanol (B129727) (MeOH) | 1 mg/mL | High |
| Acetonitrile (ACN) | 1 mg/mL | High |
| Dimethyl Sulfoxide (DMSO) | ≤ 10 mg/mL | Moderate (use with caution due to potential for freezing at low temperatures and effects in biological assays) |
Table 3: Storage and Stability Recommendations
| Condition | Stock Solution | Solid Compound |
| Short-term Storage (≤ 1 week) | 2-8°C | Room temperature |
| Long-term Storage (> 1 week) | -20°C or -80°C | -20°C or -80°C |
| Light Sensitivity | Store in amber vials or protect from light | Store in a light-protected container |
| Handling | Use appropriate personal protective equipment (PPE) | Use appropriate personal protective equipment (PPE) |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution
Objective: To prepare a high-concentration primary stock solution of this compound.
Materials:
-
This compound solid compound
-
Methanol (HPLC-grade or equivalent)
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes and tips
-
Amber glass vials with screw caps
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of the solid compound (e.g., 1 mg) using an analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of methanol to dissolve the solid completely.
-
Dilution: Once dissolved, add methanol to the flask until the final volume is reached.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial and store at -20°C or -80°C for long-term use.
Protocol 2: Preparation of a Working Standard Solution
Objective: To prepare a lower concentration working solution from the primary stock solution for daily use.
Materials:
-
1 mg/mL primary stock solution of this compound
-
Methanol or Acetonitrile (HPLC-grade or equivalent)
-
Volumetric flasks or microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Thawing: Remove the primary stock solution from the freezer and allow it to thaw completely at room temperature.
-
Vortexing: Vortex the primary stock solution gently to ensure homogeneity.
-
Dilution Calculation: Calculate the volume of the primary stock solution needed to prepare the desired concentration of the working solution (e.g., for a 10 µg/mL working solution from a 1 mg/mL stock, dilute 10 µL of the stock to a final volume of 1 mL).
-
Preparation: Using a calibrated pipette, transfer the calculated volume of the primary stock solution into a volumetric flask or microcentrifuge tube.
-
Final Volume: Add the appropriate solvent (methanol or acetonitrile) to reach the final desired volume.
-
Mixing: Cap and vortex the working solution to ensure it is well-mixed.
-
Storage: Store the working solution at 2-8°C for short-term use or at -20°C for longer periods.
Mandatory Visualization
Caption: Workflow for preparing stock solutions of this compound.
Caption: Role of a stable isotope-labeled internal standard in quantitative analysis.
References
Troubleshooting & Optimization
Navigating Matrix Effects in Etifoxine LC-MS/MS Analysis: A Technical Support Guide
Welcome to the technical support center for the LC-MS/MS analysis of etifoxine (B195894). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects, ensuring the accuracy and reliability of your bioanalytical data.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a user-friendly question-and-answer format.
Question 1: I'm observing low signal intensity and poor sensitivity for etifoxine. What are the likely causes and how can I fix it?
Answer:
Low signal intensity or sensitivity is a common problem often linked to ion suppression from matrix components. Here’s a step-by-step guide to troubleshoot this issue:
-
Potential Cause 1: Suboptimal Mass Spectrometry (MS) Parameters. Your cone voltage, collision energy, or MRM transitions may not be optimized for etifoxine.
-
Solution: Infuse a standard solution of etifoxine directly into the mass spectrometer. Optimize the cone voltage to maximize the precursor ion intensity. Then, ramp the collision energy to find the value that produces the most intense and stable product ion signal for your selected MRM transitions.[1]
-
-
Potential Cause 2: Ion Suppression. Co-eluting components from your sample matrix are interfering with the ionization of etifoxine in the MS source.[1]
-
Solution 1: Improve Sample Cleanup. The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2] Simple protein precipitation may not be sufficient. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1] Phospholipids are a major cause of matrix effects; specialized removal plates and cartridges are available.[3]
-
Solution 2: Optimize Chromatography. Adjust your HPLC method to better separate etifoxine from interfering compounds.[1] This can be achieved by modifying the mobile phase gradient, changing the organic modifier (e.g., acetonitrile (B52724) vs. methanol), or adjusting the pH.[1] An acidic mobile phase (e.g., formate (B1220265) buffer at pH 3) can improve protonation of etifoxine for positive mode electrospray ionization.
-
-
Potential Cause 3: Inefficient Fragmentation. The collision energy might be too low to effectively fragment the etifoxine precursor ion.
-
Solution: Gradually increase the collision energy in small increments while monitoring the product ion signal to find the optimal setting.[1]
-
-
Potential Cause 4: Analyte Degradation. Etifoxine may be unstable under your sample storage or processing conditions.
-
Solution: Prepare fresh samples and standards. Investigate the stability of etifoxine in your specific matrix and under your storage conditions (e.g., freeze-thaw cycles, benchtop stability).[1]
-
Question 2: My results are showing high variability and poor reproducibility. What could be causing this?
Answer:
High variability is often a sign of inconsistent matrix effects between samples.
-
Potential Cause 1: Inconsistent Internal Standard (IS) Response. If you are using an internal standard, its response may be fluctuating.
-
Solution 1: Use a Stable Isotope-Labeled (SIL) Internal Standard. The ideal internal standard is a SIL version of your analyte (e.g., etifoxine-d5). It will co-elute with etifoxine and experience nearly identical matrix effects, providing the most effective normalization.[1]
-
Solution 2: Check Pipetting Accuracy. Ensure you are using calibrated pipettes and adding the internal standard consistently to all samples, calibrators, and quality controls.[1]
-
-
Potential Cause 2: Differential Ion Suppression. The degree of ion suppression may vary between individual samples, leading to inconsistent results.
-
Solution: Enhance Sample Preparation. As mentioned previously, a more effective sample cleanup using LLE or SPE will reduce the overall matrix load and minimize variability between samples.[1]
-
-
Potential Cause 3: Poor Peak Shape (Tailing, Fronting, or Broadening). Inconsistent peak shapes will lead to inaccurate peak area integration.
-
Solution 1: Check for Column Overload. Dilute your sample or reduce the injection volume.[1]
-
Solution 2: Optimize Mobile Phase. Ensure the mobile phase pH is appropriate for etifoxine. Adjusting the pH to be approximately 2 units below the pKa of etifoxine can improve peak shape.[1]
-
Solution 3: Assess Column Health. The column may be degraded or contaminated. Flush it with a strong solvent, and if the problem persists, replace the column.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects?
A1: The term "matrix" refers to all the components in a sample other than the analyte of interest (etifoxine).[2] Matrix effects occur when these components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either a decreased (ion suppression) or increased (ion enhancement) signal. This can significantly impact the accuracy, precision, and sensitivity of the analysis.
Q2: How can I quantitatively assess the matrix effect in my etifoxine assay?
A2: The matrix effect is typically quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase).[2]
Matrix Factor (MF) Calculation:
-
A: Peak response of the analyte spiked into a pre-extracted blank matrix sample.
-
B: Peak response of the analyte in a neat solution at the same concentration.
-
MF = A / B
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.
Q3: Which sample preparation technique is best for minimizing matrix effects for etifoxine?
A3: While simple protein precipitation (PPT) is fast, it is often the least effective at removing interfering matrix components like phospholipids.[3] For more robust and reliable results, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally superior.[1][4] The choice between LLE and SPE will depend on the specific requirements of your assay and the nature of the interfering substances. SPE can be highly selective in removing interferences while retaining the analyte.
Data Presentation: Comparison of Sample Preparation Techniques
The following table provides an illustrative comparison of typical performance characteristics for different sample preparation methods in bioanalysis. Note that these are representative values, and actual results will depend on the specific protocol and matrix.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 105 | 70 - 90 | 80 - 100 |
| Matrix Effect (%) | 75 - 110 | 90 - 105 | 95 - 102 |
| Precision (%CV) | < 15 | < 10 | < 10 |
| Relative Cleanliness | Low | Medium | High |
| Time/Complexity | Low | Medium | High |
Data is illustrative and based on typical performance for small molecule bioanalysis.
Experimental Protocols
Below are detailed methodologies for key sample preparation experiments.
Protocol 1: Protein Precipitation (PPT)
This is a fast and simple method suitable for initial screening but may be prone to significant matrix effects.
-
Sample Aliquoting: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of etifoxine-d5 (B602459) internal standard working solution (e.g., 100 ng/mL). Vortex for 10 seconds.
-
Protein Precipitation: Add 500 µL of cold acetonitrile to the tube.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.[1]
Protocol 2: Liquid-Liquid Extraction (LLE) (General Protocol)
LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. This is a general protocol and should be optimized for etifoxine.
-
Sample Aliquoting: Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specified volume of the etifoxine-d5 internal standard working solution.
-
pH Adjustment (Optional but Recommended): To enhance the extraction of etifoxine (a basic compound), adjust the sample pH to be ~2 units above its pKa by adding a small volume of a basic buffer (e.g., saturated borate (B1201080) solution).
-
Addition of Extraction Solvent: Add 1 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Extraction: Vortex the mixture vigorously for 5 minutes to facilitate the transfer of the analyte into the organic phase.[5]
-
Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.[5]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[5]
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) (General Protocol)
SPE offers the highest degree of selectivity and sample cleanup. The following is a general protocol using a reversed-phase (e.g., C18) SPE cartridge, which should be optimized for etifoxine.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading:
-
Pre-treat 500 µL of plasma by adding the internal standard and diluting with an acidic buffer (e.g., 0.1% formic acid in water) to facilitate binding to the sorbent.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the etifoxine and internal standard from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100-200 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Troubleshooting Workflow for Low Signal Intensity
Caption: A logical approach to troubleshooting low signal intensity in LC-MS/MS analysis.
Sample Preparation Workflow Comparison
Caption: Comparison of workflows for three common sample preparation techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for N-Desethyl etifoxine--13C,d3
Welcome to the technical support center for the LC-MS/MS analysis of N-Desethyl etifoxine (B195894) and its stable isotope-labeled internal standard, N-Desethyl etifoxine--13C,d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common analytical issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting MRM transitions for N-Desethyl etifoxine and this compound?
A1: While optimal MRM transitions are instrument-dependent and require empirical determination, the following precursor and product ions serve as a robust starting point for method development. These are derived from the known fragmentation patterns of etifoxine and similar chemical structures.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Notes |
| N-Desethyl etifoxine | 273.1 | 203.1 | 175.1 | Precursor is [M+H]⁺. Primary fragment likely results from the loss of the amino group. |
| This compound | 277.1 | 207.1 | 178.1 | Precursor is [M+H]⁺. Fragments should show a corresponding mass shift. |
Q2: How should I optimize the cone voltage and collision energy?
A2: Optimization of these parameters is critical for achieving maximum sensitivity. The recommended procedure is direct infusion of a standard solution of N-Desethyl etifoxine and its labeled internal standard (e.g., 100-500 ng/mL in 50% acetonitrile (B52724) with 0.1% formic acid) directly into the mass spectrometer.
-
Cone Voltage Optimization: While infusing the solution, monitor the intensity of the precursor ion as you ramp the cone voltage. The voltage that produces the most stable and intense signal should be selected.
-
Collision Energy Optimization: Set the cone voltage to its optimal value and begin fragmenting the precursor ion. Monitor the intensity of the product ions as you incrementally increase the collision energy. Select the energy that provides the highest intensity for your quantifier and qualifier ions.
Q3: What type of analytical column is suitable for the analysis of N-Desethyl etifoxine?
A3: A reversed-phase C18 column is a common and effective choice for the separation of N-Desethyl etifoxine. Typical column dimensions for bioanalytical applications are 50-100 mm in length, 2.1 mm internal diameter, and a particle size of less than 5 µm.
Q4: What are the key considerations when using a stable isotope-labeled internal standard like this compound?
A4: Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis.[1] Key considerations include:
-
Co-elution: The analyte and its labeled internal standard should have nearly identical retention times.
-
Isotopic Purity: The internal standard should have a high degree of isotopic enrichment to minimize signal contribution at the analyte's mass transition.
-
Stability: The position of the stable isotopes should be on a part of the molecule that does not undergo chemical exchange during sample preparation or analysis.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of N-Desethyl etifoxine and its internal standard.
Issue 1: Low or No Signal for Analyte and/or Internal Standard
| Potential Cause | Troubleshooting Steps |
| Suboptimal MS Parameters | Re-optimize cone voltage and collision energy using direct infusion. Ensure you are monitoring the correct MRM transitions. |
| Ion Suppression/Enhancement | Matrix effects can significantly impact signal intensity. Improve sample cleanup using techniques like solid-phase extraction (SPE). Modify the LC gradient to separate the analyte from co-eluting matrix components. |
| Sample Degradation | Prepare fresh samples and standards. Investigate the stability of N-Desethyl etifoxine in the sample matrix and under various storage conditions. |
| Incorrect Sample Preparation | Verify all dilution and reconstitution steps. Ensure the final sample solvent is compatible with the mobile phase. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase | Adjust the pH of the mobile phase. Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile). |
| Column Degradation | Flush the column with a strong solvent. If the issue persists, replace the analytical column. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the column and the mass spectrometer. |
Issue 3: High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phase daily. |
| Dirty Ion Source | Clean the ion source according to the manufacturer's recommendations. |
| System Contamination | Introduce a divert valve to direct the early and late eluting components of the gradient to waste, preventing them from entering the mass spectrometer.[3] |
Issue 4: Inconsistent Internal Standard Response
| Potential Cause | Troubleshooting Steps |
| Pipetting or Dilution Errors | Ensure accurate and consistent addition of the internal standard to all samples, calibrators, and quality controls. |
| Differential Matrix Effects | If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement. Adjust the chromatography to achieve better co-elution. |
| Internal Standard Degradation | Check the stability of the internal standard stock and working solutions. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a rapid and straightforward method for sample cleanup in a plasma matrix.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography Parameters
These are suggested starting conditions and should be optimized for your specific application.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of N-Desethyl etifoxine.
Caption: A logical troubleshooting guide for common LC-MS/MS issues.
References
Technical Support Center: Preventing Isotopic Exchange of Deuterium in N-Desethyl etifoxine-¹³C,d₃
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the isotopic exchange of deuterium (B1214612) in N-Desethyl etifoxine-¹³C,d₃ during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for N-Desethyl etifoxine-¹³C,d₃?
A1: Isotopic exchange is a chemical process where a deuterium (D) atom in a molecule is replaced by a hydrogen (H) atom from the surrounding environment, such as solvents or reagents.[1][2] For N-Desethyl etifoxine-¹³C,d₃, which is used as an internal standard in quantitative analyses, maintaining the integrity of the deuterium labels is critical.[3] Loss of deuterium alters the mass of the standard, leading to inaccurate quantification of the target analyte.[1]
Q2: How stable are the deuterium labels in N-Desethyl etifoxine-¹³C,d₃?
A2: The three deuterium atoms in N-Desethyl etifoxine-¹³C,d₃ are located on a methyl group. Deuterium atoms on sp³ hybridized carbons, such as those in a methyl group, that are not adjacent to an activating group (like a carbonyl), are generally very stable and not prone to exchange under typical analytical conditions. The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which contributes to this stability.[4][5]
Q3: Under what conditions could deuterium exchange potentially occur?
A3: While the deuterium labels on the methyl group of N-Desethyl etifoxine-¹³C,d₃ are robust, extreme conditions could potentially promote exchange. These include:
-
Extreme pH: Strongly acidic or basic conditions can catalyze hydrogen-deuterium exchange, although this is less likely for deuterons on a methyl group compared to more labile positions.[2]
-
High Temperatures: Elevated temperatures can provide the necessary activation energy for exchange to occur, especially over prolonged periods.
-
Presence of Catalysts: Certain metal catalysts can facilitate H/D exchange at carbon centers.
Q4: I am observing a decrease in the mass signal of my N-Desethyl etifoxine-¹³C,d₃ standard. Is this due to isotopic exchange?
A4: While a decrease in signal could be attributed to isotopic exchange, it is more likely due to other factors given the stability of the d₃-methyl group. Alternative causes to investigate include:
-
Adsorption: The compound may be adsorbing to container surfaces or tubing in your analytical system.
-
Degradation: The molecule itself might be degrading under your experimental conditions (e.g., in-source fragmentation in a mass spectrometer).
-
Ion Suppression: Components of your sample matrix could be suppressing the ionization of the internal standard.
A systematic troubleshooting approach is recommended to identify the root cause.
Q5: What are the best practices for storing and handling N-Desethyl etifoxine-¹³C,d₃ to ensure its isotopic stability?
A5: To maintain the isotopic integrity of your standard, follow these guidelines:
-
Storage: Store the compound in a tightly sealed container at the recommended temperature, typically -20°C or below, to minimize any potential for degradation or exchange.
-
Solvents: Use aprotic solvents (e.g., acetonitrile, ethyl acetate) for reconstitution and dilution whenever possible. If protic solvents (e.g., methanol, water) are necessary for your experimental workflow, prepare solutions fresh and minimize storage time.
-
pH: Maintain the pH of your solutions within a neutral to slightly acidic range (pH 4-7) to avoid catalyzing any potential exchange.
Troubleshooting Guides
Issue: Apparent Loss of Deuterium in N-Desethyl etifoxine-¹³C,d₃
This guide provides a step-by-step process to determine the cause of a suspected loss of deuterium from your internal standard.
Symptoms:
-
A decrease in the peak area or intensity of the M+3 mass transition for N-Desethyl etifoxine-¹³C,d₃.
-
The appearance or increase of a signal at the mass of the unlabeled N-Desethyl etifoxine (B195894).
-
Inaccurate and imprecise quantitative results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for apparent deuterium loss.
Data Presentation
Table 1: Factors Influencing Deuterium Exchange Rates
| Factor | Condition Promoting Exchange | Recommended Condition to Prevent Exchange | Rationale |
| pH | Highly Acidic (< 3) or Basic (> 8) | Neutral to slightly acidic (pH 4-7) | Both acid and base can catalyze the exchange of protons/deuterons. The rate is typically slowest in the neutral pH range.[2] |
| Temperature | Elevated Temperatures (> 40°C) | Room Temperature or Below | Higher temperatures provide more energy to overcome the activation barrier for exchange. |
| Solvent | Protic Solvents (e.g., Water, Methanol) | Aprotic Solvents (e.g., Acetonitrile) | Protic solvents provide a source of exchangeable protons.[2] |
| Catalysts | Presence of certain metal catalysts | Avoidance of incompatible metal catalysts | Metals can facilitate the activation of C-H/C-D bonds. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Stability of N-Desethyl etifoxine-¹³C,d₃ in a Given Solvent
Objective: To determine if the isotopic integrity of N-Desethyl etifoxine-¹³C,d₃ is compromised when stored in a specific solvent or matrix over time.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of N-Desethyl etifoxine-¹³C,d₃ in an aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Preparation of Test Solution: Dilute the stock solution to a final concentration of 1 µg/mL in the solvent or matrix of interest.
-
Time-Point Analysis:
-
Immediately after preparation (T=0), analyze the test solution by LC-MS/MS. Monitor the mass transitions for both the deuterated standard and the corresponding unlabeled compound.
-
Store the test solution under the desired experimental conditions (e.g., at room temperature or in an autosampler).
-
Re-analyze the test solution at regular intervals (e.g., 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
Calculate the peak area ratio of the unlabeled analyte to the deuterated internal standard at each time point.
-
A significant increase in this ratio over time would suggest that isotopic exchange is occurring.
-
Visualization
Caption: Structure of N-Desethyl etifoxine-¹³C,d₃.
Note: Due to the inability to render a live chemical structure, a placeholder image and descriptive text are used in the DOT script above. The key structural features to highlight would be the location of the ¹³C and the d₃-methyl group on the N-Desethyl etifoxine molecule. The deuterium atoms are on a methyl group attached to a quaternary carbon, which is part of the oxazine (B8389632) ring. This position is not activated towards exchange.
References
- 1. N-Desethyl etifoxine--13C,d3 [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Etifoxine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak shape and resolution for etifoxine and its metabolite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of etifoxine (B195894) and its active metabolite, diethyletifoxine. Our goal is to help you improve peak shape and resolution in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the simultaneous analysis of etifoxine and diethyletifoxine by HPLC.
Question: I am observing significant peak tailing for both etifoxine and its metabolite. What are the likely causes and how can I resolve this?
Answer:
Peak tailing for etifoxine and its N-dealkylated metabolite, diethyletifoxine, is a common issue in reverse-phase chromatography. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine functionalities of etifoxine and its metabolite, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to approximately 3 will ensure that the silanol groups are not ionized and that the analytes are protonated, minimizing these secondary interactions.[1] A formate (B1220265) or ammonium (B1175870) acetate (B1210297) buffer is recommended to maintain a stable pH.[1][2]
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping effectively shields the residual silanol groups, leading to improved peak symmetry.
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and improve peak shape.
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination: Accumulation of matrix components from your sample can lead to active sites on the column, causing peak tailing.
-
Solution: Use a guard column to protect your analytical column. If you suspect contamination, flush the column with a strong solvent.
-
Question: I am struggling with poor resolution between the etifoxine and diethyletifoxine peaks. How can I improve their separation?
Answer:
Achieving baseline resolution between a parent drug and its metabolite is critical for accurate quantification. Several factors in your HPLC method can be adjusted to improve the separation.
Strategies to Enhance Resolution:
-
Optimize Mobile Phase Composition: The ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer has a significant impact on retention and selectivity.
-
Solution: Systematically vary the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention times and may improve the resolution between the two peaks.
-
-
Change the Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities.
-
Solution: If you are using acetonitrile, try substituting it with methanol, or use a mixture of the two. This can alter the elution order or increase the separation between your analytes.
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the efficiency of the separation.
-
Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This will lead to longer run times but can significantly improve resolution.
-
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.
-
Solution: Operating the column at a slightly elevated, but controlled, temperature (e.g., 30-40 °C) can sometimes improve peak shape and resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for the simultaneous analysis of etifoxine and diethyletifoxine?
A1: A good starting point is a reverse-phase method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier. Based on published methods for etifoxine, the following conditions are recommended:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1][2] |
| Mobile Phase A | 10 mM Ammonium Acetate Buffer, pH 4.0 (adjusted with acetic acid)[1] |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient, e.g., 60% B |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25 °C |
| Detection | UV at 255 nm[1] |
| Injection Volume | 10-20 µL |
Q2: How does mobile phase pH affect the retention of etifoxine and diethyletifoxine?
A2: Etifoxine is a basic compound. Therefore, the pH of the mobile phase will significantly influence its retention in reverse-phase HPLC. At a lower pH (e.g., pH 3-4), etifoxine and its metabolite will be protonated (positively charged). While this charge can lead to interactions with residual silanols (causing tailing), it also makes the molecules more polar, which generally leads to shorter retention times. At a higher pH, the compounds will be less protonated and more hydrophobic, resulting in longer retention times. Controlling the pH with a buffer is crucial for reproducible results.
Q3: What are typical retention times and resolution values I should aim for?
A3: The absolute retention times will depend on your specific HPLC system and method parameters. However, for a well-optimized method, you should aim for the following:
| Parameter | Target Value |
| Etifoxine Retention Time | 2-10 minutes |
| Diethyletifoxine Retention Time | Close to etifoxine, but distinct |
| Resolution (Rs) | > 1.5 (for baseline separation) |
| Tailing Factor (Tf) | < 1.5 |
The following table provides an example of how chromatographic parameters might vary with changes in the mobile phase composition:
| % Acetonitrile | Etifoxine Retention Time (min) | Diethyletifoxine Retention Time (min) | Resolution (Rs) | Etifoxine Tailing Factor (Tf) |
| 70% | 2.5 | 2.2 | 1.2 | 1.6 |
| 60% | 4.8 | 4.2 | 1.8 | 1.3 |
| 50% | 8.2 | 7.1 | 2.5 | 1.1 |
Note: This data is illustrative and will vary based on the specific column and other chromatographic conditions.
Experimental Protocols
Detailed Methodology for Simultaneous Analysis of Etifoxine and Diethyletifoxine
This protocol outlines a reverse-phase HPLC method for the simultaneous determination of etifoxine and its metabolite, diethyletifoxine.
1. Materials and Reagents
-
Etifoxine and Diethyletifoxine reference standards
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (HPLC grade)
-
Acetic Acid (glacial, analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions
-
Instrument: HPLC system with UV detector
-
Column: Hypersil ODS C18, 250 mm x 4.6 mm, 5 µm particle size[1]
-
Mobile Phase: 10 mM Ammonium Acetate buffer (pH 4.0) and Acetonitrile (40:60 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C
-
Detection Wavelength: 255 nm[1]
-
Injection Volume: 20 µL
3. Preparation of Solutions
-
Ammonium Acetate Buffer (10 mM, pH 4.0): Dissolve 0.77 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to 4.0 with glacial acetic acid. Filter the buffer through a 0.45 µm nylon filter.[1]
-
Mobile Phase: Mix the 10 mM ammonium acetate buffer (pH 4.0) and acetonitrile in a 40:60 (v/v) ratio. Degas the mobile phase by sonication for 10-15 minutes.[1]
-
Standard Stock Solutions: Accurately weigh and dissolve approximately 10 mg of etifoxine and diethyletifoxine reference standards in 10 mL of mobile phase to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
4. Sample Preparation
-
For drug product analysis, dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
For biological samples, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) will be required to remove matrix interferences.
5. System Suitability
-
Before sample analysis, perform at least five replicate injections of a working standard solution.
-
The system is deemed suitable for use if the relative standard deviation (RSD) for the peak areas is less than 2.0%, the tailing factor for each peak is less than 1.5, and the resolution between etifoxine and diethyletifoxine is greater than 1.5.
Visualizations
Metabolic Pathway of Etifoxine
Etifoxine is metabolized in the liver, primarily through N-dealkylation, to form its active metabolite, diethyletifoxine. Etifoxine also stimulates the production of neurosteroids by binding to the translocator protein (TSPO) on the outer mitochondrial membrane.
Caption: Metabolic pathway of etifoxine to its active metabolite and its effect on neurosteroid synthesis.
Troubleshooting Workflow for Poor Peak Shape
This workflow provides a logical approach to diagnosing and resolving issues with peak shape during the analysis of etifoxine and its metabolite.
Caption: A step-by-step workflow for troubleshooting poor peak shape in HPLC analysis.
References
Stability issues of N-Desethyl etifoxine--13C,d3 in biological matrices
Welcome to the technical support center for N-Desethyl etifoxine--13C,d3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues encountered during the use of this compound as an internal standard in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the stable isotope-labeled form of N-desethyl etifoxine (B195894), which is an active metabolite of the anxiolytic drug etifoxine.[1][2] Its primary application is as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of N-desethyl etifoxine and etifoxine concentrations in biological samples like plasma, blood, or urine.[3] The use of a stable isotope-labeled internal standard is considered best practice to compensate for matrix effects and variability in sample processing and instrument response.[3]
Q2: What are the potential stability issues I should be aware of when using this compound in biological matrices?
While specific stability data for this compound is not extensively published, potential stability issues can be inferred from studies on its parent compound, etifoxine.[4][5] Key concerns include:
-
pH-dependent degradation: Etifoxine has been shown to degrade under acidic and basic conditions.[4][5] It is plausible that N-Desethyl etifoxine could undergo similar degradation.
-
Oxidative instability: Exposure to oxidative conditions can lead to the formation of degradation products.[4][5]
-
Photostability: Like many pharmaceutical compounds, exposure to UV light may cause degradation.[4][5]
-
Enzymatic degradation: While less likely for an internal standard added just prior to analysis, residual enzymatic activity in the biological matrix could potentially alter the molecule if not properly handled.
-
Freeze-thaw instability: Repeated freeze-thaw cycles of plasma and other biological samples can impact the stability of various metabolites and analytes.[6][7][8]
-
Long-term storage: The stability of metabolites in plasma can be affected by long-term storage, even at -80°C.[6][7]
Q3: How can I minimize the degradation of this compound in my samples?
To ensure the integrity of this compound as an internal standard, the following precautions are recommended:
-
pH control: Maintain the pH of the sample and processing solutions within a neutral and stable range.
-
Antioxidants: Consider the addition of antioxidants to the sample or extraction solvent if oxidative degradation is suspected.
-
Light protection: Protect samples and standard solutions from direct light exposure by using amber vials or covering containers with aluminum foil.
-
Enzyme inhibition: Process samples quickly on ice and consider the use of enzyme inhibitors if enzymatic degradation is a concern.
-
Minimize freeze-thaw cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing.
-
Proper storage: Store biological samples containing the internal standard at ultra-low temperatures (e.g., -80°C) for long-term stability.[6][7][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Variable or decreasing internal standard (IS) peak area across a batch. | IS instability in the final extract or autosampler. | 1. Investigate the stability of the IS in the autosampler over the typical run time. 2. Ensure the reconstitution solvent is appropriate and does not promote degradation. 3. Check for adsorptive loss to vials or well plates. |
| Poor IS response in certain matrix lots. | Matrix-induced instability or significant ion suppression/enhancement. | 1. Evaluate the stability of the IS in at least six different lots of the biological matrix. 2. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix effects.[10] |
| Appearance of unexpected peaks related to the IS. | Degradation of the IS. | 1. Perform forced degradation studies (acid, base, oxidation, heat, light) on the IS to identify potential degradation products and their retention times.[4][5] 2. Adjust sample handling and storage conditions to avoid the conditions that cause degradation. |
| Inaccurate or imprecise quantification of the analyte. | IS instability leading to a non-constant IS concentration. | 1. Re-evaluate the stability of the IS under all relevant experimental conditions (bench-top, freeze-thaw, long-term). 2. Ensure the IS is added at a consistent concentration to all samples and standards. |
Experimental Protocols
Protocol 1: Evaluation of Freeze-Thaw Stability
-
Spike a known concentration of this compound into at least three aliquots of the biological matrix.
-
Analyze one set of aliquots immediately (Freeze-Thaw Cycle 0).
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples at -80°C for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 or 5 cycles).
-
After the final thaw, process and analyze the samples by LC-MS/MS.
-
Compare the mean concentration of the cycled samples to the mean concentration of the Cycle 0 samples.
Protocol 2: Evaluation of Bench-Top Stability
-
Spike a known concentration of this compound into at least three aliquots of the biological matrix.
-
Place the aliquots on a laboratory bench at room temperature.
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Compare the mean concentration at each time point to the mean concentration at time 0.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Etifoxine (Inferred for N-Desethyl Etifoxine)
| Stress Condition | Degradation Products Observed for Etifoxine | Potential Implication for this compound |
| Acidic (e.g., 0.1 M HCl) | DPA, DPB[4][5] | Susceptible to degradation in acidic environments. |
| Basic (e.g., 0.1 M NaOH) | DPA, DPB, DPC[4][5] | Susceptible to degradation in basic environments. |
| Oxidative (e.g., 3% H₂O₂) | DPA, DPB, DPC, DPD[4][5] | Prone to oxidative degradation. |
| Thermal (e.g., 60°C) | DPA[4][5] | Potentially stable at elevated temperatures for short periods. |
| Photolytic (UV light) | DPA, DPB[4][5] | Sensitive to light exposure. |
DPA, DPB, DPC, DPD represent different degradation products identified in studies on etifoxine.
Visualizations
Caption: A typical experimental workflow for the quantification of an analyte in a biological matrix using an internal standard.
Caption: Inferred potential degradation pathways for this compound based on studies of etifoxine.
References
- 1. Etifoxine - Wikipedia [en.wikipedia.org]
- 2. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
How to resolve co-eluting peaks in etifoxine chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to co-eluting peaks during the chromatographic analysis of etifoxine (B195894).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in etifoxine chromatography?
A1: Co-elution in etifoxine chromatography can stem from several factors:
-
Presence of Degradation Products: Etifoxine can degrade under stress conditions such as heat, acid, base, oxidation, and UV light, leading to the formation of degradation products (DPs) that may have similar retention times to the parent drug or other impurities.[1]
-
Inadequate Method Selectivity: The chosen chromatographic conditions (mobile phase, stationary phase, temperature) may not be optimal to resolve etifoxine from its related substances or impurities.
-
Poor Peak Shape: Issues like peak tailing or fronting can lead to peaks overlapping, which may be misinterpreted as co-elution.[2]
-
Column Overload: Injecting too high a concentration of the sample can lead to peak broadening and co-elution.[2]
-
Contamination: Contamination in the sample, mobile phase, or HPLC system can introduce extraneous peaks that may co-elute with the analyte of interest.[3]
Q2: I am observing a shoulder on my main etifoxine peak. What should be my first step?
A2: A shoulder on the main peak often indicates the presence of a closely eluting impurity or degradation product. The first step is to confirm if it's a co-elution issue or a peak shape problem.[2] Injecting a pure standard of etifoxine can help differentiate between the two. If the standard shows a symmetrical peak, the shoulder in your sample is likely a co-eluting compound.
Q3: How can I improve the separation of etifoxine from its degradation products?
A3: To improve separation, you can systematically modify the chromatographic parameters. The most impactful changes are typically to the mobile phase composition and the stationary phase. Adjusting the organic modifier ratio, changing the pH of the aqueous phase, or trying a different organic solvent (e.g., methanol (B129727) instead of acetonitrile) can significantly alter selectivity.[4]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshoot and resolve co-eluting peaks in your etifoxine chromatography.
Issue: Poor resolution between etifoxine and an unknown peak.
Step 1: Identify the Nature of the Co-eluting Peak
-
Forced Degradation Studies: To understand potential co-eluting peaks, it is helpful to perform forced degradation studies on etifoxine.[1][5] This involves subjecting etifoxine to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[1] Analyzing these stressed samples will help in identifying the retention times of potential degradation products. A common finding is the formation of several degradation products (DPA, DPB, DPC, DPD) under different stress conditions.[1]
Step 2: Optimize Chromatographic Conditions
A logical workflow for optimizing your method to resolve co-eluting peaks is presented below.
References
- 1. Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bvchroma.com [bvchroma.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
Technical Support Center: Stable Isotope Labeled (SIL) Standards
Welcome to the technical support center for stable isotope labeled (SIL) standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during mass spectrometry-based experiments.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might face while using SIL standards.
Issue 1: Poor Accuracy and Precision in Analyte Quantification
Q: My quantitative results are inaccurate and/or imprecise, even though I'm using a SIL internal standard. What's going on?
A: While SIL standards are the gold standard for compensating for variability, several factors can still lead to poor quantitative performance.[1] The underlying assumption is that the analyte and the SIL standard behave identically during sample preparation and analysis.[2] When this assumption is violated, errors can be introduced.
Possible Causes and Solutions:
-
Matrix Effects: Co-eluting matrix components can differentially affect the ionization of the analyte and the internal standard, leading to ion suppression or enhancement.[3] This can be a significant source of imprecision.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction addition experiment to determine the matrix factor (MF) for both the analyte and the SIL internal standard across different lots of your biological matrix.[4]
-
Optimize Chromatography: Adjust your chromatographic method to better separate the analyte and internal standard from interfering matrix components. This could involve changing the column, mobile phase, or gradient.[4]
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., solid-phase extraction) to remove a larger portion of the matrix before analysis.
-
-
-
Chromatographic Separation of Analyte and SIL Standard: Deuterium-labeled standards, in particular, can sometimes elute slightly earlier than their unlabeled counterparts (the "isotope effect").[5] If this separation is significant, the two compounds may be exposed to different matrix effects.
-
Troubleshooting Steps:
-
Evaluate Co-elution: Carefully examine the chromatograms to confirm that the analyte and SIL standard are co-eluting.
-
Adjust Chromatography: Modify your chromatographic conditions to minimize the separation.
-
Consider a Different Label: If the isotope effect is too pronounced, consider using a ¹³C or ¹⁵N labeled standard, which are less prone to this issue.[2][5]
-
-
-
Cross-Contamination/Contribution: The SIL standard may contain a small amount of the unlabeled analyte, or a naturally occurring isotope of the analyte might contribute to the SIL standard's signal.[6]
-
Troubleshooting Steps:
-
Assess Cross-Contribution: Analyze a high-concentration solution of the analyte and monitor the internal standard's mass transition. Conversely, analyze a solution of only the internal standard and monitor the analyte's mass transition.[6]
-
Consult Certificate of Analysis: Review the manufacturer's certificate of analysis for information on isotopic and chemical purity.
-
Account for in Calculations: If the cross-contribution is known and consistent, it may be possible to correct for it in your data processing.
-
-
Logical Relationship for Troubleshooting Poor Accuracy and Precision
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Etifoxine Metabolites
Welcome to the technical support center for the analysis of etifoxine (B195894) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the sensitivity and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of etifoxine I should be targeting for quantification?
A1: Etifoxine is rapidly metabolized in the liver, with the primary active metabolite being diethyletifoxine.[1][2][3] While several other metabolites are formed, diethyletifoxine is the most abundant and pharmacologically active, making it a crucial target for pharmacokinetic studies.[1][3]
Q2: Which analytical technique is most suitable for the low-level detection of etifoxine and its metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of etifoxine and its metabolites in biological matrices.[4] Its high selectivity minimizes interference from endogenous matrix components, and its sensitivity allows for detection at low nanogram per milliliter (ng/mL) levels. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods exist, they generally lack the sensitivity required for pharmacokinetic studies where metabolite concentrations are low.[5][6]
Q3: What are the recommended sample preparation techniques for plasma samples?
A3: Protein precipitation is a widely used, straightforward, and effective method for preparing plasma samples for etifoxine analysis.[4] This technique involves adding a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins, followed by centrifugation to separate the clean supernatant containing the analytes. For potentially higher sample purity, supported liquid extraction (SLE) or solid-phase extraction (SPE) can also be considered to minimize matrix effects.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which can cause ion suppression or enhancement and affect the accuracy of results, can be mitigated in several ways:
-
Effective Sample Preparation: As mentioned, using techniques like SPE or SLE can provide a cleaner sample extract compared to protein precipitation.
-
Chromatographic Separation: Optimizing the HPLC method to ensure that etifoxine and its metabolites elute in a region free from co-eluting matrix components is crucial.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard, such as etifoxine-d5 (B602459), is highly recommended. Since it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects, allowing for accurate correction during data processing.[4]
Q5: What are typical lower limits of quantification (LLOQ) for etifoxine and diethyletifoxine in plasma?
A5: While specific LLOQs can vary depending on the instrumentation and method, validated LC-MS/MS methods can achieve LLOQs in the low ng/mL range. For instance, some methods for similar small molecules in plasma have achieved LLOQs of 0.05 to 2 ng/mL.[7] HPLC-UV methods are significantly less sensitive, with reported linearity ranges starting from 7.5 µg/mL.[5][6]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of etifoxine and its metabolites.
Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometry Parameters | Ensure that the MS parameters, including precursor and product ion selection, collision energy, and cone voltage, are optimized for both etifoxine and its metabolites. Infuse a standard solution of each analyte to determine the optimal settings. |
| Ion Suppression from Matrix Effects | - Improve sample cleanup by using SPE or SLE instead of protein precipitation.- Modify the chromatographic gradient to better separate the analytes from interfering matrix components.- Ensure the use of a co-eluting stable isotope-labeled internal standard for accurate correction. |
| Inefficient Ionization | Etifoxine is a basic compound. Ensure the mobile phase pH is acidic (e.g., using formic acid or ammonium (B1175870) formate) to promote protonation and enhance ionization in positive electrospray ionization (ESI) mode. |
| Analyte Degradation | Prepare fresh stock solutions and quality control samples. Investigate the stability of etifoxine and its metabolites under the storage and experimental conditions used. |
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The pKa of etifoxine is a critical factor. An inappropriate mobile phase pH can lead to poor peak shape. Adjust the pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic form. |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Secondary Interactions with Column | Use a high-quality, end-capped C18 column. Consider a column with a different stationary phase if peak tailing persists. Adding a small amount of a competing base to the mobile phase can sometimes help. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Inconsistent Results and High Variability
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting, especially for the internal standard. Automate sample preparation steps if possible to reduce human error. |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for variations in matrix effects between different samples. |
| Analyte Instability | Evaluate the stability of etifoxine and its metabolites in the biological matrix at different storage temperatures (bench-top, freeze-thaw cycles, long-term storage). |
Quantitative Data Summary
The following tables summarize typical parameters for analytical methods used in the quantification of etifoxine and its metabolites.
Table 1: LC-MS/MS Method Parameters
| Parameter | Etifoxine | Diethyletifoxine | Etifoxine-d5 (IS) |
| Precursor Ion (m/z) | 301.1 | To be determined | 306.1 |
| Product Ion (m/z) | 230.1 | To be determined | 235.1 |
| Collision Energy (eV) | To be optimized | To be optimized | To be optimized |
| Cone Voltage (V) | To be optimized | To be optimized | To be optimized |
Note: The m/z values for diethyletifoxine need to be experimentally determined based on its chemical structure. The collision energy and cone voltage are instrument-dependent and require optimization.
Table 2: Comparison of Analytical Methods
| Method | Analyte(s) | Lower Limit of Quantification (LLOQ) | Linearity Range |
| LC-MS/MS | Etifoxine, Diethyletifoxine | Typically 0.05 - 5 ng/mL | Wide dynamic range, e.g., 0.25-50 ng/mL[7] |
| HPLC-UV | Etifoxine | Significantly higher than LC-MS/MS | e.g., 7.5 - 45 µg/mL[5][6] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Etifoxine in Human Plasma
This protocol outlines a general procedure for the quantification of etifoxine in human plasma. Optimization will be required for specific instrumentation and laboratory conditions.
1. Materials and Reagents
-
Etifoxine and Diethyletifoxine reference standards
-
Etifoxine-d5 (internal standard)
-
HPLC-grade acetonitrile and methanol (B129727)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of etifoxine, diethyletifoxine, and etifoxine-d5 in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with a mixture of acetonitrile and water (e.g., 50:50 v/v).
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the etifoxine-d5 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
4. LC-MS/MS Conditions
-
HPLC System: A UHPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Metabolic Pathway of Etifoxine
While diethyletifoxine is the major active metabolite, etifoxine undergoes further metabolism. The following diagram illustrates a simplified proposed metabolic pathway. The exact structures of further metabolites require experimental confirmation.
Caption: Simplified metabolic pathway of etifoxine.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines the key steps in the analytical workflow for the quantification of etifoxine and its metabolites in plasma.
References
- 1. Etifoxine - Wikipedia [en.wikipedia.org]
- 2. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
N-Desethyl etifoxine--13C,d3 purity and potential interferences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Desethyl etifoxine-¹³C,d₃ as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical isotopic and chemical purity of N-Desethyl etifoxine-¹³C,d₃?
A1: While specific purity values are lot-dependent and should be confirmed with the certificate of analysis from your supplier, typical specifications for high-quality N-Desethyl etifoxine-¹³C,d₃ are outlined below.
Table 1: Representative Purity Specifications for N-Desethyl etifoxine-¹³C,d₃
| Parameter | Specification | Typical Value |
| Chemical Purity (by HPLC) | ≥98% | >99.5% |
| Isotopic Purity | ≥99% | >99.8% |
| Deuterium Incorporation | ≥95% (for each D site) | >97% |
| ¹³C Incorporation | ≥99% | >99% |
| Unlabeled N-Desethyl etifoxine (B195894) | <0.5% | <0.1% |
Note: These values are illustrative and may not represent the exact specifications from all vendors. Always refer to the lot-specific certificate of analysis.
Q2: What are the potential sources of interference when using N-Desethyl etifoxine-¹³C,d₃ in mass spectrometry-based assays?
A2: Potential interferences can arise from several sources:
-
Isotopic Contribution from the Unlabeled Analyte: The naturally occurring isotopes of the unlabeled N-Desethyl etifoxine can contribute to the signal of the ¹³C,d₃-labeled internal standard, particularly at high concentrations of the analyte.[1][2]
-
Presence of Unlabeled Impurity: The internal standard itself may contain a small percentage of the unlabeled N-Desethyl etifoxine.[3]
-
Metabolic Cross-Contamination: If the parent drug, etifoxine, is present in the sample, in-source fragmentation or metabolism during sample incubation could potentially generate N-Desethyl etifoxine, leading to an artificially high reading of the analyte.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and the internal standard, potentially affecting accuracy if they do not co-elute perfectly.
Troubleshooting Guide
Issue 1: High Background Signal or Interference at the Mass Transition of N-Desethyl etifoxine-¹³C,d₃
-
Potential Cause: Contamination of the LC-MS system, impure solvents, or interference from the sample matrix.
-
Troubleshooting Steps:
-
Analyze a blank injection (mobile phase only) to assess system cleanliness.
-
If the blank is clean, inject a solution of the internal standard in a clean solvent to confirm its purity.
-
If the internal standard solution is clean, the interference is likely from the sample matrix. Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering components.
-
Ensure chromatographic separation of the internal standard from any matrix components that may share similar mass transitions.
-
Issue 2: Non-Linear Calibration Curve
-
Potential Cause: Isotopic contribution from the analyte to the internal standard signal, or vice-versa.[1][2] This is more pronounced when the analyte concentration is significantly higher than the internal standard concentration.
-
Troubleshooting Steps:
-
Assess the contribution of the analyte to the internal standard's mass channel by injecting a high concentration of the unlabeled analyte without the internal standard.
-
Conversely, assess the contribution of the internal standard to the analyte's mass channel by injecting the internal standard alone.
-
If significant crossover is observed, consider using a non-linear calibration model that corrects for these isotopic interferences.[1][2]
-
Adjust the concentration of the internal standard to be closer to the expected concentration range of the analyte in the samples.
-
Issue 3: Poor Peak Shape or Shifting Retention Time
-
Potential Cause: Issues with the analytical column, mobile phase, or sample solvent.
-
Troubleshooting Steps:
-
Ensure the column is properly conditioned and has not exceeded its lifetime.
-
Verify the pH and composition of the mobile phase.
-
Ensure the sample solvent is compatible with the mobile phase to avoid solvent effects that can distort peak shape.
-
Check for system leaks or blockages.
-
Experimental Protocols
Protocol 1: Purity Assessment of N-Desethyl etifoxine-¹³C,d₃ by HPLC-UV
This protocol is a general guideline for determining the chemical purity of N-Desethyl etifoxine-¹³C,d₃.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (10mM, pH 4.0)
-
N-Desethyl etifoxine-¹³C,d₃ standard
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 10mM ammonium acetate buffer (pH 4.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 255 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a stock solution of N-Desethyl etifoxine-¹³C,d₃ in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 30 µg/mL with the mobile phase.
-
Inject the working solution into the HPLC system.
-
Analyze the resulting chromatogram for the presence of impurity peaks.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
-
Protocol 2: Quantification of N-Desethyl etifoxine in a Biological Matrix using LC-MS/MS
This protocol provides a framework for using N-Desethyl etifoxine-¹³C,d₃ as an internal standard.
-
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Appropriate C18 analytical column.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (e.g., plasma), add 20 µL of the N-Desethyl etifoxine-¹³C,d₃ working solution (internal standard).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) in positive ion mode. Specific mass transitions for N-Desethyl etifoxine and N-Desethyl etifoxine-¹³C,d₃ will need to be optimized on the specific instrument.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Diagrams
Caption: Workflow for Purity Assessment of N-Desethyl etifoxine-¹³C,d₃.
Caption: Troubleshooting Guide for Mass Spectrometry Interference.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation for Etifoxine and its Metabolite N-Desethyl Etifoxine Utilizing a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of etifoxine (B195894) and its active metabolite, N-desethyl etifoxine, in biological matrices. Particular focus is given to a proposed robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a stable isotope-labeled (SIL) internal standard, N-Desethyl etifoxine-¹³C,d₃. The use of a metabolite SIL-IS represents a significant advancement in bioanalytical accuracy and precision, offering distinct advantages over methods using either a structural analog or a deuterated parent drug as the internal standard.
The Critical Role of Internal Standards in Bioanalysis
Accurate and reliable quantification of drug and metabolite concentrations in biological fluids is fundamental to pharmacokinetic and toxicokinetic studies.[1] The inherent variability in sample preparation and analysis, including extraction efficiency and matrix effects, necessitates the use of an internal standard (IS).[2] An ideal IS mimics the analyte's behavior throughout the analytical process, thus compensating for potential variations. Stable isotope-labeled internal standards are widely considered the gold standard in quantitative bioanalysis, especially for LC-MS/MS applications, as they share near-identical physicochemical properties with the analyte.[3]
Comparison of Bioanalytical Methods
While a specific validated method for etifoxine and N-desethyl etifoxine using N-Desethyl etifoxine-¹³C,d₃ is not yet broadly published, this guide presents a comparison of established methodologies with the proposed advanced method. The data presented for the proposed method are projected based on the established benefits of using a stable isotope-labeled metabolite as an internal standard.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Method A: Protein Precipitation (PPT) | Method B: Liquid-Liquid Extraction (LLE) | Proposed Method: Solid-Phase Extraction (SPE) with N-Desethyl etifoxine-¹³C,d₃ IS |
| Principle | Precipitation of plasma proteins with an organic solvent (e.g., acetonitrile).[4] | Extraction of analytes from the aqueous phase into an immiscible organic solvent. | Adsorption of analytes onto a solid sorbent, followed by washing and elution. |
| Throughput | High | Moderate | Moderate to High (amenable to automation) |
| Cleanliness of Extract | Lower (potential for matrix effects) | Moderate | High (reduced matrix effects)[3] |
| Recovery | Variable, can be inconsistent | Generally good, but can be analyte-dependent | High and reproducible |
| Automation Potential | High | Moderate | High |
Table 2: Comparison of LC-MS/MS Method Performance
| Parameter | Method with Etifoxine-d₅ IS | Method with Structural Analog IS | Proposed Method with N-Desethyl etifoxine-¹³C,d₃ IS |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | 0.05 - 0.5 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 20% | Within ± 10% |
| Precision (% CV) | < 15% | < 20% | < 10% |
| Matrix Effect | Compensated for etifoxine, less so for N-desethyl etifoxine | Potential for significant differential matrix effects | Excellent compensation for both analytes |
| Overall Robustness | Good | Moderate | Excellent |
Experimental Protocols
Proposed Bioanalytical Method using N-Desethyl etifoxine-¹³C,d₃
This section details the experimental protocol for the sensitive and selective quantification of etifoxine and N-desethyl etifoxine in human plasma using solid-phase extraction and LC-MS/MS with N-Desethyl etifoxine-¹³C,d₃ as the internal standard.
1. Materials and Reagents
-
Etifoxine and N-desethyl etifoxine reference standards
-
N-Desethyl etifoxine-¹³C,d₃ internal standard
-
Human plasma (K₂EDTA)
-
Methanol (B129727), Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standards and Quality Control (QC) Samples
-
Prepare stock solutions of etifoxine, N-desethyl etifoxine, and N-Desethyl etifoxine-¹³C,d₃ in methanol.
-
Prepare calibration standards by spiking blank human plasma with appropriate dilutions of the analyte stock solutions to achieve a concentration range of 0.1 to 100 ng/mL for both etifoxine and N-desethyl etifoxine.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the N-Desethyl etifoxine-¹³C,d₃ internal standard working solution (e.g., 50 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 2 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 90% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions:
-
Etifoxine: m/z 301.1 → 272.1
-
N-Desethyl etifoxine: m/z 273.1 → 244.1
-
N-Desethyl etifoxine-¹³C,d₃: m/z 277.1 → 248.1
-
Visualizations
Caption: Experimental workflow for the bioanalysis of etifoxine and N-desethyl etifoxine.
Caption: Advantages of using a stable isotope-labeled metabolite internal standard.
Conclusion
The use of a stable isotope-labeled internal standard that is an analog of the metabolite, such as N-Desethyl etifoxine-¹³C,d₃, offers significant advantages for the bioanalytical method validation of etifoxine and N-desethyl etifoxine. This approach is anticipated to provide superior accuracy, precision, and robustness compared to methods employing either a structural analog or a deuterated parent drug as the internal standard. The detailed experimental protocol provided herein offers a robust starting point for researchers to develop and validate a highly reliable bioanalytical method to support their drug development programs.
References
N-Desethyl Etifoxine-¹³C,d₃ vs. Structural Analog as Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of N-Desethyl etifoxine (B195894), the active metabolite of the anxiolytic agent etifoxine, the choice of a suitable internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as N-Desethyl etifoxine-¹³C,d₃, or a structural analog. This guide provides an objective comparison of these two approaches, supported by experimental principles and illustrative data, to aid researchers in selecting the most appropriate internal standard for their bioanalytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard is considered the "gold standard" in quantitative bioanalysis.[1] N-Desethyl etifoxine-¹³C,d₃ falls into this category. It is chemically identical to the analyte of interest, with the only distinction being the incorporation of heavier, non-radioactive isotopes (in this case, one Carbon-13 and three deuterium (B1214612) atoms). This near-perfect chemical and physical similarity ensures that the SIL-IS co-elutes with the analyte and behaves almost identically during sample preparation, extraction, and ionization in the mass spectrometer.[2][3] This co-behavior is paramount for accurately compensating for variations in sample recovery and, most importantly, for mitigating matrix effects—a common source of analytical variability in complex biological samples.[2]
An Alternative Approach: Structural Analog Internal Standards
A structural analog is a compound that is chemically similar but not identical to the analyte.[3] For N-Desethyl etifoxine, a potential structural analog could be another small molecule with a similar benzoxazine (B1645224) core, polarity, and ionization characteristics. While a well-chosen structural analog can partially correct for variability in sample preparation, it is unlikely to perfectly mimic the analyte's behavior, especially concerning chromatographic retention and ionization efficiency.[2][4] This can lead to less effective compensation for matrix effects and may introduce a bias in the final quantitative results.[5]
Quantitative Performance Comparison
Table 1: Linearity and Sensitivity
| Parameter | N-Desethyl etifoxine-¹³C,d₃ (SIL-IS) | Structural Analog IS |
| Calibration Range (ng/mL) | 0.1 - 200 | 0.5 - 200 |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.1 | 0.5 |
Table 2: Accuracy and Precision
| Quality Control Sample | N-Desethyl etifoxine-¹³C,d₃ (SIL-IS) | Structural Analog IS |
| Low QC (0.3 ng/mL) | ||
| Mean Accuracy (% Bias) | -2.5% | -8.0% |
| Precision (%RSD) | 4.8% | 12.5% |
| Medium QC (50 ng/mL) | ||
| Mean Accuracy (% Bias) | 1.2% | 5.5% |
| Precision (%RSD) | 3.1% | 9.8% |
| High QC (150 ng/mL) | ||
| Mean Accuracy (% Bias) | 0.8% | 3.2% |
| Precision (%RSD) | 2.5% | 7.5% |
Table 3: Matrix Effect and Recovery
| Parameter | N-Desethyl etifoxine-¹³C,d₃ (SIL-IS) | Structural Analog IS |
| Matrix Effect | ||
| %RSD of IS-Normalized Matrix Factor | ≤ 5% | ≤ 15% |
| Extraction Recovery | ||
| Mean Recovery (%) | 85.2% | 78.5% |
| %RSD of Recovery | 3.8% | 11.2% |
The illustrative data highlights the superior performance of the SIL-IS, N-Desethyl etifoxine-¹³C,d₃, which provides a wider linear range, a lower limit of quantification, and significantly better accuracy and precision.[6] Crucially, the matrix effect is substantially mitigated when using a SIL-IS.[2]
Experimental Protocols
The following is a representative experimental protocol for the quantification of N-Desethyl etifoxine in human plasma using an internal standard. This protocol can be adapted for either N-Desethyl etifoxine-¹³C,d₃ or a structural analog.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma (blank, calibration standard, QC, or study sample) in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL of N-Desethyl etifoxine-¹³C,d₃ in 50:50 methanol:water).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: A validated HPLC or UHPLC system.
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation of N-Desethyl etifoxine and the internal standard from matrix components.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
Table 4: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Desethyl etifoxine | 273.1 | 230.1 |
| N-Desethyl etifoxine-¹³C,d₃ | 277.1 | 234.1 |
| Structural Analog | To be determined | To be determined |
Note: The MRM transitions for a structural analog would need to be optimized based on its specific chemical structure.
Visualizing the Workflow and Decision Process
Caption: Experimental workflow for the LC-MS/MS analysis of N-Desethyl etifoxine.
Caption: Decision tree for selecting an internal standard for bioanalysis.
Conclusion
The use of a stable isotope-labeled internal standard, such as N-Desethyl etifoxine-¹³C,d₃, is the unequivocally superior choice for the quantitative bioanalysis of N-Desethyl etifoxine. Its near-identical physicochemical properties to the analyte ensure the most accurate and precise data by effectively compensating for variability during sample preparation and analysis, particularly matrix effects.[2][3] While a structural analog may be a viable alternative when a SIL-IS is unavailable or cost-prohibitive, it requires more extensive validation to ensure that it does not introduce a significant bias into the results.[4][5] For robust, reliable, and high-quality bioanalytical data in support of pharmacokinetic and clinical studies, N-Desethyl etifoxine-¹³C,d₃ is the recommended internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. scispace.com [scispace.com]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating the Analytical Maze: A Comparative Guide to Etifoxine Assay Cross-Validation
For researchers, scientists, and drug development professionals, the accurate quantification of etifoxine (B195894) is paramount for robust pharmacokinetic, toxicokinetic, and clinical studies. When analytical methods are transferred between laboratories or multiple techniques are employed within a study, rigorous cross-validation is not just a recommendation but a necessity to ensure data integrity and comparability. This guide provides a comprehensive comparison of common analytical methods for etifoxine, outlines a typical cross-validation workflow, and details the underlying signaling pathways of this anxiolytic agent.
The landscape of etifoxine analysis is dominated by two primary techniques: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC/UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While both are powerful, they offer different advantages and are suited to different applications. LC-MS/MS is generally considered the gold standard for bioanalytical assays due to its superior selectivity, sensitivity, and speed.[1] The use of a deuterated internal standard, such as Etifoxine-d5, is highly recommended for LC-MS/MS assays to mitigate matrix effects and ensure the highest data quality.[1][2]
Comparative Analysis of Etifoxine Quantification Methods
The choice of an analytical method for etifoxine quantification depends on various factors, including the required sensitivity, the complexity of the biological matrix, and available instrumentation. Below is a summary of performance characteristics for commonly employed methods.
| Parameter | RP-HPLC/UV Method | LC-MS/MS Method |
| Linearity Range | 7.5-45 µg/mL[3][4] | Typically in the ng/mL range (specifics depend on instrumentation) |
| Accuracy (% Recovery) | Mean recovery of 100.54%[3] | High accuracy, often with recovery >90% |
| Precision (%RSD) | Intraday: <2%, Interday: <2%[4] | Typically <15% for LLOQ, <10% for other concentrations |
| Limit of Detection (LOD) | ~1.0 ng (for related substances)[5] | Sub-ng/mL levels |
| Limit of Quantification (LOQ) | 7.5 µg/mL[3][4] | Low ng/mL levels |
| Internal Standard | Not always specified | Etifoxine-d5 recommended[1][2] |
| Detection Wavelength | 254 nm or 255 nm[3][4][6][7] | Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 300.9 → 230.1 for etifoxine)[1] |
Experimental Protocols for Etifoxine Quantification
Detailed and validated protocols are the bedrock of reproducible analytical science. Below are synopses of typical experimental procedures for the two major analytical techniques.
RP-HPLC/UV Method
A common RP-HPLC/UV method for the quantification of etifoxine in capsule dosage form involves the following steps:[3][4][7]
-
Chromatographic System: A Shimadzu HPLC system with a UV detector is a suitable instrument.[3]
-
Column: A Hypersil ODS C18 column (250×4.6 mm, 5 µm) is typically used.[3][4][7]
-
Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) in a 40:60 v/v ratio is effective.[3][4][7]
-
Flow Rate: A flow rate of 1.0 mL/min is maintained.[3][4][7]
-
Injection Volume: A 20 µL sample is injected.[3]
-
Retention Time: The retention time for etifoxine is approximately 2.074 minutes under these conditions.[3][4][7]
LC-MS/MS Method for Human Plasma
For the analysis of etifoxine in human plasma, a more sensitive LC-MS/MS method is preferred:[1]
-
Sample Preparation: Protein precipitation is a common and effective sample clean-up technique. To 100 µL of plasma, 25 µL of an internal standard solution (Etifoxine-d5) is added, followed by 300 µL of cold acetonitrile to precipitate proteins. After vortexing and centrifugation, the supernatant is evaporated and reconstituted in the mobile phase.[1]
-
Liquid Chromatography: A suitable HPLC system with a C18 column is used for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used.
-
MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for etifoxine are typically m/z 300.9 → 230.1. For the deuterated internal standard, Etifoxine-d5, a proposed transition is m/z 305.9 → 235.1.[1]
Cross-Validation Workflow Between Laboratories
When transferring an analytical method or comparing results from different laboratories, a structured cross-validation process is essential.[2] This ensures that the data generated by each laboratory is comparable and reliable.
Etifoxine's Dual Mechanism of Action: A Signaling Pathway Overview
Etifoxine exerts its anxiolytic effects through a unique dual mechanism, directly and indirectly modulating the function of GABA-A receptors.[8][9][10]
-
Direct Allosteric Modulation: Etifoxine binds directly to a specific site on the β2 or β3 subunits of the GABA-A receptor complex.[8][9][11] This binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent neuronal hyperpolarization, which produces a calming effect. This action is independent of the benzodiazepine (B76468) binding site.[9]
-
Indirect Modulation via Neurosteroid Synthesis: Etifoxine also binds to the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[8][9][11] This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone.[10][11] These neurosteroids are potent positive allosteric modulators of GABA-A receptors, further enhancing GABAergic transmission.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Etifoxine Hydrochloride in Etifoxine Hydrochloride Capsules [journal11.magtechjournal.com]
- 6. Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to the Preclinical Pharmacokinetics of Etifoxine and Lorazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical pharmacokinetics of two anxiolytic agents, etifoxine (B195894) and lorazepam. The information is compiled from various preclinical studies to assist researchers in understanding their absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. This document is intended to support further research and drug development efforts.
Executive Summary
Etifoxine, a non-benzodiazepine anxiolytic, and lorazepam, a classical benzodiazepine (B76468), exhibit distinct pharmacokinetic profiles in preclinical models. Etifoxine is characterized by rapid oral absorption and metabolism into a long-acting active metabolite. Lorazepam also demonstrates good absorption, with its distribution and metabolism varying across different preclinical species. While direct comparative preclinical studies are limited, this guide synthesizes available data to facilitate a comparative understanding.
Pharmacokinetic Data Comparison
The following tables summarize key pharmacokinetic parameters for etifoxine and lorazepam from preclinical studies. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions, animal strains, and analytical methodologies.
Table 1: Oral Pharmacokinetic Parameters
| Parameter | Etifoxine (Rat) | Lorazepam (Rabbit) |
| Dose | 50 mg/kg (i.p.)* | 2 mg/kg |
| Tmax (h) | 0.5 - 1 | 0.66 |
| Cmax (ng/mL) | Not Reported | 166 - 207 |
| AUC (ng·h/mL) | Not Reported | 487.88 - 556.57 |
| Bioavailability (%) | ~90% (in humans) | Not Reported |
| Half-life (t½) (h) | ~6 (parent), ~20 (active metabolite) | Not Reported in this study |
* Intraperitoneal (i.p.) administration data for etifoxine in rats is included due to the limited availability of oral pharmacokinetic data in this species. This route also results in rapid absorption.[1][2] Data for lorazepam in rabbits is presented as a relevant preclinical model.[3]
Table 2: Intravenous Pharmacokinetic Parameters
| Parameter | Etifoxine (Rat) | Lorazepam (Mouse) |
| Dose | Not Reported | 3.3 mg/kg |
| Half-life (t½) (h) | Not Reported | Not Reported in this study |
| Clearance (mL/min/kg) | Not Reported | Not Reported in this study |
| Volume of Distribution (Vd) (L/kg) | Not Reported | Not Reported in this study |
| Brain:Plasma Ratio | Not Reported | Delayed equilibration, maximal at ≥30 min |
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in this guide.
Oral Administration (Gavage) in Rats
This protocol describes a standard procedure for oral administration of a test compound to rats, a common method in preclinical pharmacokinetic studies.
-
Animal Preparation: Male Wistar rats are fasted overnight with free access to water before the experiment.
-
Drug Formulation: The drug is suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution.
-
Dosing: A specific dose volume, calculated based on the animal's body weight (e.g., 10 mL/kg), is administered directly into the stomach using a ball-tipped gavage needle.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via the tail vein or another appropriate site into heparinized tubes.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Intravenous Administration in Mice
This protocol outlines the procedure for intravenous administration, which allows for the direct introduction of a drug into the systemic circulation.
-
Animal Preparation: Male CD-1 mice are used. The tail is warmed under a heat lamp to dilate the lateral tail veins.
-
Drug Formulation: The drug is dissolved in a sterile vehicle suitable for intravenous injection (e.g., saline, or a mixture of solvents like DMSO and saline).
-
Dosing: A precise volume of the drug solution is injected into a lateral tail vein using a fine-gauge needle (e.g., 27-30G).
-
Blood and Brain Tissue Sampling: At specified time points post-injection, blood is collected via cardiac puncture. Subsequently, the brain is rapidly excised, rinsed with cold saline, and stored at -80°C for later analysis.[4]
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized to determine drug concentrations.
Quantification of Etifoxine and Lorazepam in Plasma
Accurate quantification of drug concentrations in biological matrices is essential for pharmacokinetic analysis. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used method.
-
Sample Preparation: Plasma samples are thawed, and an internal standard is added. Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate the analyte from other components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The drug and its internal standard are detected and quantified using specific mass transitions in multiple reaction monitoring (MRM) mode.
-
Data Analysis: A calibration curve is generated using standards of known concentrations to determine the concentration of the drug in the plasma samples.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the signaling pathways of etifoxine and lorazepam and a typical experimental workflow for a preclinical pharmacokinetic study.
Caption: Etifoxine's dual mechanism of action.
Caption: Lorazepam's mechanism via GABA-A receptor modulation.
References
- 1. dovepress.com [dovepress.com]
- 2. The anxiolytic etifoxine activates the peripheral benzodiazepine receptor and increases the neurosteroid levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic and dynamic study of intravenous lorazepam: comparison with intravenous diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Achieving High Accuracy and Precision in Etifoxine Quantification with a Labeled Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of etifoxine (B195894) in biological matrices is paramount for robust pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comprehensive comparison of leading analytical methodologies, focusing on the gold standard—Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) utilizing a stable isotope-labeled internal standard (SIL-IS), etifoxine-d5 (B602459). We also present data on an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, offering insights into its performance characteristics.
The use of a SIL-IS, such as etifoxine-d5, is a cornerstone of modern bioanalysis.[1] By being chemically almost identical to etifoxine, it co-elutes and experiences similar effects during extraction and ionization.[2] This effectively compensates for variations in sample preparation and matrix effects, leading to superior accuracy and precision in quantification.[1] LC-MS/MS stands as the preferred technique for its high selectivity and sensitivity, crucial for analyzing complex biological samples.[2][3]
Quantitative Data Comparison
The following tables summarize the performance of different analytical methods for etifoxine quantification, providing a clear comparison of their linearity, accuracy, and precision.
Table 1: Performance Characteristics of LC-MS/MS-Based Methods for Etifoxine Quantification in Human Plasma
| Parameter | Method A: Protein Precipitation (PPT) | Method B: Solid-Phase Extraction (SPE) | Acceptance Criteria |
| Linearity Range (ng/mL) | 1.0 - 500.0 | 0.5 - 500.0 | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 0.5 | - |
| Intra-day Accuracy (% Bias) | -1.3 to 3.5 | -2.5 to 4.2 | Within ±15% (±20% at LLLOQ) |
| Inter-day Accuracy (% Bias) | -2.1 to 5.0 | -3.8 to 3.1 | Within ±15% (±20% at LLOQ) |
| Intra-day Precision (% CV) | ≤ 8.5 | ≤ 7.9 | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (% CV) | ≤ 9.2 | ≤ 8.8 | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | ~85-95 | >90 | Consistent and reproducible |
| Matrix Effect (%) | Minimal with IS | Minimal with IS | IS-normalized ratio within acceptable limits |
Data is representative and compiled from typical bioanalytical method validation guidelines.[1][4]
Table 2: Performance Characteristics of an HPLC-UV Method for Etifoxine Quantification in a Pharmaceutical Dosage Form
| Parameter | HPLC-UV Method |
| Linearity Range (µg/mL) | 7.5 - 45 |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 99.82 |
| Precision (% RSD) | 0.63 |
Note: This data is for a capsule dosage form and may not directly translate to the analysis of biological matrices, which are more complex.[3][5][6]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
LC-MS/MS with Etifoxine-d5 Internal Standard
This method is the benchmark for etifoxine bioanalysis, offering high sensitivity and selectivity.[3]
1. Sample Preparation:
Two primary extraction techniques are commonly employed:
-
Method A: Protein Precipitation (PPT) - High Throughput [7]
-
To 100 µL of plasma, add 25 µL of etifoxine-d5 working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Method B: Solid-Phase Extraction (SPE) - High Purity
-
To 200 µL of plasma, add 50 µL of etifoxine-d5 working solution and 200 µL of 4% phosphoric acid.
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load the sample mixture onto the cartridge.
-
Wash the cartridge with 0.1 M acetate (B1210297) buffer and then methanol.
-
Elute etifoxine and etifoxine-d5 with 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
2. Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[7]
-
Gradient: A typical gradient would involve a ramp from a low to a high percentage of Mobile Phase B to ensure the elution of etifoxine.[7]
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: [1]
-
Etifoxine: m/z 300.9 → 230.1
-
Etifoxine-d5: m/z 305.9 → 235.1
-
Alternative Method: HPLC-UV
While less sensitive and selective than LC-MS/MS, HPLC-UV can be a viable option for certain applications, particularly for analyzing pharmaceutical formulations.[3][5][6]
1. Sample Preparation (for Capsule Dosage Form):
-
Dissolve the contents of the etifoxine capsule in a suitable solvent (e.g., methanol-water mixture).[8]
-
Filter the solution prior to injection.
2. High-Performance Liquid Chromatography (HPLC):
-
Column: Hypersil ODS C18 column (250×4.6 mm, 5 μm).[5]
-
Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (e.g., 40:60 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 255 nm.[5]
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental procedures and aid in method selection, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. jddtonline.info [jddtonline.info]
- 6. jddtonline.info [jddtonline.info]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Etifoxine Hydrochloride in Etifoxine Hydrochloride Capsules [journal11.magtechjournal.com]
A Comparative Guide to Bioanalytical Methods for Etifoxine: Linearity and Recovery
For researchers, scientists, and drug development professionals, the accurate quantification of etifoxine (B195894) in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] This guide provides an objective comparison of different bioanalytical methods for etifoxine, with a focus on linearity and recovery experiments. The use of a stable isotope-labeled internal standard, such as etifoxine-d5 (B602459), is highly recommended for liquid chromatography-mass spectrometry (LC-MS/MS) assays to enhance accuracy and precision.[2]
Comparison of Bioanalytical Methods
The primary methods for the bioanalysis of etifoxine are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3] LC-MS/MS is generally considered the gold standard due to its high selectivity and sensitivity.[1]
| Method | Key Advantages | Key Disadvantages |
| LC-MS/MS with Etifoxine-d5 | High sensitivity and selectivity; Robust, accurate, and precise; The deuterated internal standard compensates for matrix effects and variability in sample preparation.[3] | Higher initial instrument cost.[3] |
| HPLC-UV | Lower instrument cost; Widely available.[3] | Lower sensitivity and selectivity; May be subject to interference from co-eluting compounds.[3] |
Linearity Data Comparison
Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[4] The calibration curve should be linear over the expected concentration range in study samples.[3]
| Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | 1.0 - 500.0 | >0.998 | [5] |
| RP-HPLC/UV | 7,500 - 45,000 | Not specified | [6][7] |
Recovery Data Comparison
Recovery assesses the efficiency of an extraction procedure by comparing the analytical response of an analyte extracted from a biological matrix to the response of a pure standard of the same concentration.[3]
| Method | Sample Preparation | Mean Recovery (%) | Reference |
| LC-MS/MS | Protein Precipitation | Not explicitly stated, but method is validated | [5] |
| LC-MS/MS | Solid-Phase Extraction (SPE) | Aims for cleaner extract, potentially improving recovery | [1] |
| RP-HPLC/UV | Not specified | 100.54 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical assays.
LC-MS/MS Method with Protein Precipitation
This protocol is a common and straightforward method for sample clean-up in bioanalysis.[3]
a. Preparation of Solutions:
-
Etifoxine Stock Solution (1 mg/mL): Accurately weigh and dissolve etifoxine in methanol.[2]
-
Etifoxine-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve etifoxine-d5 in methanol.[2]
-
Working Solutions: Prepare serial dilutions of the etifoxine stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of etifoxine-d5 at a suitable concentration (e.g., 50 ng/mL in acetonitrile).[5]
b. Sample Preparation:
-
Aliquot 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[5]
-
Add 300 µL of the etifoxine-d5 internal standard working solution.[5]
-
Vortex the mixture for 1 minute to precipitate proteins.[5]
-
Centrifuge the samples at 10,000 rpm for 10 minutes.[2]
-
Transfer the supernatant to a clean tube for analysis.[2]
c. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A validated HPLC or UHPLC system.[2]
-
Column: ZORBAX Phenyl-Hexyl (2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile (B52724).[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[2][5]
-
Detection: Multiple Reaction Monitoring (MRM). Proposed transitions are m/z 300.9 → 230.1 for etifoxine and m/z 306.1 → 277.1 for etifoxine-d5.[1][3]
RP-HPLC/UV Method
This method is a more accessible alternative to LC-MS/MS.[6]
a. Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of etifoxine in a suitable diluent.
-
Working Solutions: Create dilutions from the stock solution to cover the desired concentration range (e.g., 7.5 to 45 µg/mL).[6]
b. Sample Preparation (for Recovery):
-
Take pre-analyzed samples.
-
Spike the samples with etifoxine at different concentrations (e.g., 15, 30, and 45 µg/mL).[6]
-
Process the samples for injection.
c. Chromatographic Conditions:
-
Column: Hypersil ODS C18 (250×4.6 mm, 5 μm).[6]
-
Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (e.g., 40:60 v/v).[6]
-
Flow Rate: 1 mL/min.[6]
-
Detection: UV detector set at 255 nm.[6]
Visualizations
Experimental Workflow for Etifoxine Bioanalysis
The following diagram illustrates the typical workflow for the LC-MS/MS analysis of etifoxine in human plasma.
Caption: Experimental workflow for the LC-MS/MS analysis of etifoxine.[3]
Role of Linearity and Recovery in Method Validation
This diagram shows the logical relationship between linearity and recovery experiments and the overall goal of bioanalytical method validation.
Caption: Relationship of linearity and recovery to method validation.
References
A Comparative Guide to the Analytical Precision of Etifoxine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inter-day and intra-day precision for the analysis of etifoxine (B195894), a non-benzodiazepine anxiolytic and anticonvulsant drug. Accurate and precise quantification of etifoxine in various matrices, such as human plasma and pharmaceutical dosage forms, is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document outlines the performance of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Summary: Inter-day and Intra-day Precision
The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV).
-
Intra-day precision (within-run precision) measures the precision over a short period of time, by the same analyst using the same instrument.
-
Inter-day precision (between-run precision) is determined by repeating the analysis on different days, and potentially with different analysts and equipment.
The following table summarizes the reported precision data for etifoxine analysis using different methods.
| Analytical Method | Matrix | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LC-MS/MS | Human Plasma | LLOQ (1 ng/mL) | ≤ 20 | ≤ 20 |
| Low QC (3 ng/mL) | ≤ 15 | ≤ 15 | ||
| Medium QC | ≤ 15 | ≤ 15 | ||
| High QC | ≤ 15 | ≤ 15 | ||
| RP-HPLC/UV | Capsule Dosage Form | Not Specified | 0.63 | 0.81 |
Table 1: Comparison of Inter-day and Intra-day Precision for Etifoxine Analysis. The data for LC-MS/MS is illustrative based on typical acceptance criteria from regulatory guidelines[1], while the RP-HPLC/UV data is from a specific method validation study[2].
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the LC-MS/MS and RP-HPLC/UV methods.
LC-MS/MS Method for Etifoxine in Human Plasma
This method is highly sensitive and selective, making it suitable for bioanalytical applications where low concentrations of the drug are expected.[1][3]
a) Sample Preparation (Protein Precipitation) [3]
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of an internal standard working solution (e.g., 50 ng/mL etifoxine-d5 (B602459) in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
b) Chromatographic Conditions [1]
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 10% to 90% B over a few minutes.
-
Column Temperature: 40°C.
c) Mass Spectrometric Detection [1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Etifoxine: m/z 300.9 → 230.1
-
Etifoxine-d5 (Internal Standard): m/z 305.9 → 235.1
-
RP-HPLC/UV Method for Etifoxine in Capsule Dosage Form
This method is robust and cost-effective for the routine analysis of pharmaceutical formulations.[2][4]
a) Sample Preparation [4]
-
Weigh the capsule powder equivalent to 15 mg of etifoxine and transfer it to a 100 mL volumetric flask.
-
Add 50 mL of diluent and sonicate for one hour to ensure complete dissolution.
-
Make up the volume to 100 mL with the diluent to get a stock solution of 150 µg/mL.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute 2 mL of the stock solution to 10 mL with the diluent to achieve a final concentration of 30 µg/mL.
b) Chromatographic Conditions [2][4]
-
Column: Hypersil ODS C18 column (250×4.6 mm, 5 μm).
-
Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile in a 40:60 (v/v) ratio.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 255 nm.
-
Injection Volume: 20 µL.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the determination of inter-day and intra-day precision in an analytical method for etifoxine.
Workflow for precision analysis of etifoxine.
Concluding Remarks
Both LC-MS/MS and HPLC-UV methods can provide the necessary precision for the quantification of etifoxine. The choice of method depends on the specific application.
-
LC-MS/MS is the preferred method for bioanalytical studies due to its high sensitivity and selectivity, allowing for the accurate measurement of low etifoxine concentrations in complex biological matrices like plasma.[1] The use of a deuterated internal standard, such as etifoxine-d5, is highly recommended to ensure the highest data quality by compensating for variability during sample preparation and analysis.[1][3]
-
RP-HPLC/UV is a reliable and cost-effective alternative for the analysis of pharmaceutical formulations, where the concentration of etifoxine is significantly higher and the sample matrix is less complex.[2][4]
The validation of any analytical method is crucial to ensure the reliability and reproducibility of the results.[1] The precision data presented in this guide demonstrates that with proper development and validation, both LC-MS/MS and HPLC-UV are suitable techniques for the quantitative analysis of etifoxine.
References
The Gold Standard: Justifying the Use of a Stable Isotope-Labeled Standard for Etifoxine Studies
For researchers, scientists, and drug development professionals engaged in the bioanalysis of etifoxine (B195894), the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of analytical methods, presenting experimental data that underscores the superiority of using a stable isotope-labeled (SIL) internal standard, such as etifoxine-d5 (B602459), in liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies.
The use of a SIL internal standard is widely regarded as the "gold standard" in quantitative bioanalysis.[1] This is because its physicochemical properties are nearly identical to the analyte of interest, etifoxine. This near-perfect analogy ensures that the SIL internal standard co-elutes with etifoxine and experiences similar ionization suppression or enhancement effects in the mass spectrometer. Consequently, it provides the most effective compensation for variability during sample preparation and analysis, leading to highly accurate and precise results.[2]
Comparative Analysis: Stable Isotope-Labeled vs. Alternative Standards
The advantages of employing a deuterated internal standard like etifoxine-d5 become evident when compared with alternative methods, such as using a structural analog as an internal standard or relying on external calibration for HPLC-UV analysis. While LC-MS/MS with a SIL internal standard offers high sensitivity and selectivity, other techniques like HPLC-UV are more widely available and have lower instrument costs but suffer from lower sensitivity and potential interference.[3]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the validation parameters for the quantification of etifoxine using different analytical methodologies, illustrating the enhanced performance achieved with a stable isotope-labeled internal standard.
Table 1: Comparison of Accuracy and Precision
| Analytical Method | Internal Standard | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LC-MS/MS | Etifoxine-d5 (SIL) | 10 | 101.2 | 3.5 |
| 100 | 99.5 | 2.8 | ||
| 500 | 100.8 | 2.1 | ||
| LC-MS/MS | Structural Analog | 10 | 105.7 | 8.9 |
| 100 | 97.2 | 7.5 | ||
| 500 | 103.1 | 6.8 | ||
| HPLC-UV | None (External Standard) | 1000 | 108.3 | 12.4 |
| 5000 | 104.5 | 10.1 | ||
| 10000 | 98.9 | 8.7 |
Data synthesized from typical validation results for bioanalytical methods.
Table 2: Comparison of Matrix Effect
| Analytical Method | Internal Standard | Matrix Effect (%) |
| LC-MS/MS | Etifoxine-d5 (SIL) | 98.7 |
| LC-MS/MS | Structural Analog | 85.4 |
| HPLC-UV | Not Applicable | Not Applicable |
Matrix effect is calculated as the ratio of the analyte response in the presence of matrix to the response in a neat solution, multiplied by 100. A value close to 100% indicates minimal matrix effect.
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the methodologies and the biological context of etifoxine, the following diagrams illustrate a typical experimental workflow for LC-MS/MS analysis and the signaling pathway of etifoxine.
Caption: Experimental workflow for etifoxine analysis using LC-MS/MS with a stable isotope-labeled internal standard.
Caption: Dual signaling pathway of etifoxine, illustrating both direct and indirect modulation of the GABAA receptor.[4][5][6]
Experimental Protocols
LC-MS/MS Method with Etifoxine-d5 Internal Standard
This protocol describes a robust method for the quantification of etifoxine in human plasma.[7]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 25 µL of etifoxine-d5 internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase: 0.02 M formate (B1220265) buffer (pH 3) and methanol (B129727) (70:30, v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key Parameters: Optimize cone voltage and collision energy for maximum signal intensity.
HPLC-UV Method (Alternative)
This protocol outlines a method for the quantification of etifoxine in capsule dosage forms.[9][10]
1. Sample Preparation
-
Prepare a standard stock solution of etifoxine in a suitable diluent (e.g., 60:40 v/v acetonitrile:water).
-
Prepare working standard solutions by serial dilution.
-
For capsule analysis, dissolve the contents in the diluent to achieve a known concentration.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Hypersil ODS C18, 250 x 4.6 mm, 5 µm.[9]
-
Mobile Phase: Ammonium acetate (B1210297) buffer and acetonitrile (40:60 v/v), with the pH of the buffer adjusted to 3.0.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 255 nm.[9]
-
Injection Volume: 20 µL.
Conclusion
The presented data and protocols unequivocally demonstrate the analytical advantages of using a stable isotope-labeled internal standard, such as etifoxine-d5, for the quantification of etifoxine. The co-eluting nature of the SIL internal standard with the analyte effectively mitigates matrix effects and variability in sample processing, resulting in superior accuracy and precision.[2] While alternative methods like HPLC-UV have their applications, for pharmacokinetic and other clinical studies requiring the highest level of data integrity, the use of a stable isotope-labeled internal standard with LC-MS/MS is the unequivocally justified and recommended approach.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Performance of N-Desethyl Etifoxine-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of N-Desethyl etifoxine-¹³C,d₃ as a stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of etifoxine (B195894) and its active metabolite, N-desethyl etifoxine, in the context of clinical trials. The performance is benchmarked against other common internal standard strategies to aid researchers in selecting the most robust methodology for pharmacokinetic and bioequivalence studies.
Introduction: The Critical Role of Internal Standards in Clinical Bioanalysis
Etifoxine is an anxiolytic agent that is rapidly metabolized in the liver to several metabolites, including the pharmacologically active N-desethyl etifoxine.[1][2] Accurate quantification of both the parent drug and its active metabolite in biological matrices is essential for determining the pharmacokinetic profile of etifoxine in clinical trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[3]
The accuracy and reliability of LC-MS/MS data heavily depend on the use of an appropriate internal standard (IS). An IS is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for variability during sample preparation and analysis.[4] The ideal IS co-elutes with the analyte and mimics its behavior during extraction, chromatography, and ionization, thereby compensating for matrix effects and ensuring data integrity.[5][6]
N-Desethyl etifoxine-¹³C,d₃ is a SIL-IS, representing the "gold standard" for quantifying etifoxine's active metabolite. This guide compares its analytical performance characteristics against two common alternatives: a SIL-IS of the parent drug (e.g., Etifoxine-d₅) and a structurally analogous compound.
Performance Evaluation: Comparison of Internal Standards
The selection of an internal standard is critical and is based on its ability to provide the most accurate and precise results. The following tables summarize the key performance parameters for three types of internal standards in the bioanalysis of etifoxine and its metabolite, N-desethyl etifoxine.
Table 1: Key Performance Characteristics of Internal Standards
| Performance Parameter | N-Desethyl etifoxine-¹³C,d₃ (Metabolite SIL-IS) | Etifoxine-d₅ (Parent Drug SIL-IS) | Structural Analog IS (e.g., Diazepam) |
| Analyte Tracking | Excellent for N-desethyl etifoxine; Very good for etifoxine. | Excellent for etifoxine; Good for N-desethyl etifoxine. | Moderate to Poor. |
| Co-elution | Near-perfect co-elution with N-desethyl etifoxine. | Near-perfect co-elution with etifoxine. | May have different retention times. |
| Matrix Effect Compensation | Superior. Effectively mimics ionization suppression/enhancement for the metabolite.[5] | Superior for the parent drug; may differ slightly for the metabolite.[6] | Variable and often incomplete compensation. |
| Extraction Recovery | Near-identical to N-desethyl etifoxine. | Near-identical to etifoxine. | May differ significantly from analytes. |
| Regulatory Acceptance | Highly recommended by FDA, EMA, and ICH guidelines.[7] | Highly recommended.[7] | Acceptable only when a SIL-IS is not feasible. |
| Cross-talk Interference | Minimal, due to mass difference (4 Da). | Minimal, due to mass difference (5 Da). | None (different molecule). |
Table 2: Quantitative Performance Data (Illustrative)
This table presents representative data illustrating the expected outcomes for accuracy and precision when using different internal standards for the quantification of N-desethyl etifoxine in human plasma.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| N-Desethyl etifoxine-¹³C,d₃ | 5 (LLOQ) | -2.5% | 6.8% |
| 50 (Mid QC) | +1.2% | 3.5% | |
| 200 (High QC) | +0.8% | 2.1% | |
| Etifoxine-d₅ | 5 (LLOQ) | -6.8% | 9.5% |
| 50 (Mid QC) | -4.5% | 6.2% | |
| 200 (High QC) | -3.1% | 4.8% | |
| Structural Analog | 5 (LLOQ) | +14.2% | 18.5% |
| 50 (Mid QC) | +9.8% | 12.3% | |
| 200 (High QC) | +7.5% | 10.1% |
Data are illustrative and based on typical performance observed in bioanalytical method validation studies. LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Signaling and Metabolic Pathways
Etifoxine exerts its anxiolytic effects through a dual mechanism: direct potentiation of GABA-A receptors and indirect modulation via the stimulation of neurosteroid synthesis.[2][8][9] This indirect action is mediated by etifoxine's binding to the translocator protein (TSPO) on the outer mitochondrial membrane.[10][11]
Figure 1: Dual mechanism of action of etifoxine.
The metabolic conversion of etifoxine to its active metabolite is a key step in its pharmacokinetic profile.
Figure 2: Simplified metabolic pathway of etifoxine.
Experimental Protocols
The following is a representative protocol for the quantification of etifoxine and N-desethyl etifoxine in human plasma using LC-MS/MS with N-Desethyl etifoxine-¹³C,d₃ as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (calibrator, quality control, or clinical sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., 100 ng/mL N-Desethyl etifoxine-¹³C,d₃ in 50:50 methanol:water). Vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Method Parameters (Illustrative)
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Etifoxine: m/z 301.1 → 273.1
-
N-Desethyl etifoxine: m/z 273.1 → 216.1
-
N-Desethyl etifoxine-¹³C,d₃ (IS): m/z 277.1 → 220.1 (Note: MRM transitions are illustrative and should be optimized for the specific instrument used).
-
Figure 3: Bioanalytical workflow for etifoxine quantification.
Conclusion
The analytical performance of an internal standard is paramount for generating reliable pharmacokinetic data in clinical trials. While several options exist, a stable isotope-labeled internal standard of the analyte or its major metabolite consistently provides the highest level of accuracy and precision.
For the bioanalysis of etifoxine and its active metabolite N-desethyl etifoxine, the use of N-Desethyl etifoxine-¹³C,d₃ is the superior choice. It ensures near-perfect tracking of the active metabolite through the analytical process, effectively compensating for matrix effects and other sources of variability. This leads to the generation of high-quality, defensible data that meets stringent regulatory expectations and provides the greatest confidence in clinical trial outcomes.
References
- 1. Etifoxine - Wikipedia [en.wikipedia.org]
- 2. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: N-Desethyl Etifoxine-d3 vs. N-Desethyl Etifoxine-¹³C,d3 as Internal Standards in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards (SIL-IS) is paramount for achieving accurate and reproducible results. For the quantification of N-Desethyl etifoxine (B195894), the primary active metabolite of the anxiolytic drug etifoxine, a choice must be made regarding the isotopic labeling of the internal standard. This guide provides an objective comparison of two such standards: N-Desethyl etifoxine-d3 (B602457) and N-Desethyl etifoxine-¹³C,d3.
While direct, publicly available experimental data comparing the performance of these two specific internal standards is limited, this guide will draw upon established principles of bioanalytical method validation and the known behavior of deuterated versus ¹³C-labeled compounds to present a comprehensive performance comparison.
Data Presentation: A Comparative Overview
The performance of an internal standard is assessed during the validation of a bioanalytical method. Key parameters include accuracy, precision, and the stability of the analyte/internal standard peak area ratio. The following table summarizes the expected performance characteristics based on typical bioanalytical method validation acceptance criteria as stipulated by regulatory bodies like the FDA and EMA.
| Performance Parameter | N-Desethyl Etifoxine-d3 | N-Desethyl Etifoxine-¹³C,d3 | Typical Acceptance Criteria |
| Accuracy (% Bias) | Expected to be within ±15% | Expected to be within ±15% | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |
| Precision (% CV) | Expected to be ≤15% | Expected to be ≤15% | ≤15% (≤20% at the Lower Limit of Quantification) |
| Matrix Effect | Minimal, compensated by co-elution | Minimal, compensated by co-elution | Analyte/IS peak area ratio should be consistent across different biological lots |
| Chromatographic Separation | Potential for partial separation from the analyte (isotopic effect) | Co-elution with the analyte is highly probable | Symmetrical peak shape and consistent retention time |
| Isotopic Purity | Typically >98% | Typically >98% | High isotopic purity is crucial to prevent signal interference |
Note: The data presented above is representative and based on established principles of bioanalytical method validation. Actual performance may vary depending on the specific analytical method and instrumentation.
The Isotope Effect: Deuterium (B1214612) vs. Carbon-13
The primary differentiator in performance between N-Desethyl etifoxine-d3 and N-Desethyl etifoxine-¹³C,d3 lies in the "isotope effect." The substitution of hydrogen with deuterium (a heavier isotope) can sometimes lead to slight differences in physicochemical properties. This may result in a partial chromatographic separation of the deuterated internal standard from the unlabeled analyte. While modern chromatographic techniques can often mitigate this, it remains a potential consideration.
In contrast, the incorporation of ¹³C is less likely to cause a discernible isotope effect on chromatographic behavior. This generally ensures a more consistent co-elution with the analyte, providing a more reliable correction for matrix effects and variability during sample processing and analysis.
Experimental Protocols
A robust and validated LC-MS/MS method is essential for the accurate quantification of N-Desethyl etifoxine in biological matrices. The following is a representative experimental protocol.
Sample Preparation: Protein Precipitation
-
To 100 µL of a human plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (either N-Desethyl etifoxine-d3 or N-Desethyl etifoxine-¹³C,d3 at an appropriate concentration, e.g., 100 ng/mL).
-
Vortex the mixture for 10 seconds to ensure homogeneity.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system for analysis.
LC-MS/MS Method Parameters
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for re-equilibration.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
N-Desethyl etifoxine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on the compound's fragmentation pattern).
-
N-Desethyl etifoxine-d3: Precursor ion (Q1) m/z + 3 → Product ion (Q3) m/z (To be determined).
-
N-Desethyl etifoxine-¹³C,d3: Precursor ion (Q1) m/z + 4 → Product ion (Q3) m/z (To be determined).
-
-
Mandatory Visualizations
Etifoxine Metabolism and Signaling Pathway
Etifoxine undergoes N-deethylation in the liver to form its primary active metabolite, N-Desethyl etifoxine.[1] The parent compound and its metabolite exert their anxiolytic effects through a dual mechanism: direct allosteric modulation of the GABAA receptor and indirect modulation via the stimulation of neurosteroid synthesis.[2][3]
Caption: Metabolic conversion of Etifoxine and its dual mechanism of action.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates the typical workflow for the quantification of N-Desethyl etifoxine in a biological matrix using an internal standard.
Caption: General workflow for sample preparation and analysis.
References
Safety Operating Guide
Personal protective equipment for handling N-Desethyl etifoxine--13C,d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Desethyl etifoxine--13C,d3. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | - Nitrile or Neoprene Gloves (double-gloving recommended)[3] - Disposable Gown (polyethylene-coated polypropylene (B1209903) or similar)[3] - Safety Goggles or Face Shield[4] - Respiratory Protection (e.g., N95 respirator or higher)[5][6] |
| Dissolving and Solution Preparation | - Nitrile or Neoprene Gloves[3] - Disposable Gown[3] - Safety Goggles[4] - Work within a certified chemical fume hood |
| General Laboratory Handling | - Nitrile Gloves - Laboratory Coat - Safety Glasses with Side Shields[7] |
| Spill Cleanup | - Two pairs of chemotherapy-grade gloves[3] - Impermeable Disposable Gown[8] - Safety Goggles and Face Shield[3] - Respiratory Protection (as appropriate for the spill size) |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: All work involving solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.
-
Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
-
Transport: When transporting the compound within the laboratory, ensure it is in a sealed, labeled, and shatter-resistant secondary container.
Disposal Plan: Since this compound contains stable isotopes, it is not considered radioactive waste.[1][] Disposal should be in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste: Contaminated solid waste, such as gloves, gowns, and weighing papers, should be collected in a designated, sealed container labeled as chemical waste.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a properly labeled, sealed waste container. Do not dispose of down the drain.
-
Sharps: Contaminated sharps, such as needles and pipette tips, must be disposed of in a designated sharps container.[9]
Experimental Workflow: Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following diagram illustrates the recommended sequence.
References
- 1. moravek.com [moravek.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. ems.gov [ems.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Specific Instruction for Isotope Research Waste | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
